molecular formula C19H17Br2NO5S B3025198 PTP1B-IN-15 CAS No. 765317-71-3

PTP1B-IN-15

货号: B3025198
CAS 编号: 765317-71-3
分子量: 531.2 g/mol
InChI 键: FEYGJZKVMASWJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PTP1B-IN-15 is a useful research compound. Its molecular formula is C19H17Br2NO5S and its molecular weight is 531.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO5S/c1-4-15-17(18(23)10-7-13(20)19(24)14(21)8-10)12-6-5-11(9-16(12)27-15)28(25,26)22(2)3/h5-9,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGJZKVMASWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)N(C)C)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PTP1B-IN-15: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data specifically identifying a molecule designated "PTP1B-IN-15" is limited. This guide provides a comprehensive overview of the mechanism of action for well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, which is the expected mechanism for a compound with this nomenclature. The experimental protocols and data presented are representative of the field and should be adapted for the specific compound of interest.

Core Concepts: PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin (B600854) and leptin pathways.[1][2][3][4] By dephosphorylating activated insulin and leptin receptors and their downstream substrates, PTP1B attenuates their signaling.[2][5][6] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[4][7][8] Therefore, inhibition of PTP1B is a promising therapeutic strategy for these metabolic disorders.[4] PTP1B has also been implicated in cancer, where its role can be context-dependent, acting as either a tumor suppressor or promoter.[1][2]

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors function by binding to the enzyme and preventing it from dephosphorylating its target substrates. This leads to a sustained phosphorylation state of key signaling molecules, thereby enhancing downstream signaling. Inhibitors of PTP1B can be broadly categorized into two main types based on their binding mode:

  • Active-site inhibitors: These are competitive inhibitors that bind to the catalytic site of PTP1B, preventing the binding of the phosphotyrosine substrate.[4]

  • Allosteric inhibitors: These are non-competitive inhibitors that bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.[5][9][10] Allosteric inhibitors are often sought after as they can offer greater selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[11]

The primary molecular consequence of PTP1B inhibition is the enhanced phosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[2][5] This leads to the potentiation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways for insulin and the JAK/STAT pathway for leptin.[1][5]

Quantitative Data on PTP1B Inhibitors

The following table summarizes typical quantitative data for well-characterized PTP1B inhibitors. This data is essential for comparing the potency and efficacy of different compounds.

Compound ClassInhibitor ExampleIC50 (PTP1B)KiMode of InhibitionCellular ActivityReference
Allosteric Trodusquemine (MSI-1436)~1 µM-Non-competitiveEnhances insulin and leptin signaling[5]
Active-Site Ertiprotafib1.6 - 29 µM-CompetitiveReduces blood glucose[5][6]
Natural Product Astragaloside IV---Improves insulin sensitivity[8]
Small Molecule DPM-1001100 nM--Potent PTP1B inhibition[5]

Signaling Pathways Modulated by PTP1B Inhibition

The following diagrams illustrate the key signaling pathways affected by PTP1B and how its inhibition can restore normal cellular function.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits PTP1B_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates (pY) Gene_Transcription Gene Transcription (Satiety) STAT3->Gene_Transcription promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits In_Vitro_Assay_Workflow A Prepare serial dilutions of this compound C Add inhibitor dilutions and pre-incubate A->C B Add PTP1B enzyme to 96-well plate B->C D Initiate reaction with pNPP substrate C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure absorbance at 405 nm F->G H Calculate % inhibition and IC50 G->H

References

An In-depth Technical Guide to PTP1B Inhibition and its Role in Insulin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Protein Tyrosine Phosphatase 1B (PTP1B) and its critical role as a negative regulator of insulin (B600854) signaling. It delves into the mechanism of PTP1B inhibition as a therapeutic strategy for metabolic diseases and outlines the experimental approaches used to characterize PTP1B inhibitors. While the specific compound "PTP1B-IN-15" was not identified in the available literature, this document will discuss the expected characteristics and effects of a potent and selective PTP1B inhibitor, using it as a representative example for this class of molecules.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that removes phosphate (B84403) groups from tyrosine residues on various proteins, a process known as dephosphorylation.[1] This action plays a crucial role in regulating a multitude of cellular processes, including metabolism and cell growth.[1] PTP1B is particularly recognized for its negative regulation of the insulin and leptin signaling pathways.[1][2] Overactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes, and obesity, making it a significant therapeutic target for these conditions.[1][3]

The Role of PTP1B in the Insulin Signaling Pathway

The insulin signaling cascade is initiated when insulin binds to the insulin receptor (IR), a transmembrane protein with tyrosine kinase activity.[4][5] This binding triggers the autophosphorylation of the IR on specific tyrosine residues, which in turn recruits and phosphorylates insulin receptor substrates (IRS), primarily IRS-1 and IRS-2.[5][6] Phosphorylated IRS proteins then act as docking sites for downstream signaling molecules, leading to the activation of two major pathways:

  • The PI3K/Akt Pathway: This pathway is crucial for most of the metabolic actions of insulin, including glucose uptake and glycogen (B147801) synthesis.[5]

  • The Ras/MAPK Pathway: This pathway is primarily involved in the regulation of gene expression and cell growth.[5][6]

PTP1B acts as a brake on this signaling cascade by dephosphorylating the activated insulin receptor and its substrates (IRS-1/2).[2][5][6] This dephosphorylation attenuates the downstream signaling, leading to a diminished cellular response to insulin. In states of insulin resistance, the expression and activity of PTP1B are often elevated, further dampening insulin signaling.[7]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS Phosphorylated IRS-1/2 IRS->pIRS PI3K PI3K pIRS->PI3K Activates pIRS->PTP1B Dephosphorylates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Metabolic_Effects Metabolic Effects (Glycogen Synthesis, etc.) Akt->Metabolic_Effects Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_Inhibition cluster_inhibition Mechanism of PTP1B Inhibition cluster_outcome Result of Inhibition PTP1B_Active Active PTP1B pSubstrate Phosphorylated Substrate (pIR, pIRS) Substrate Dephosphorylated Substrate (IR, IRS) Pi Phosphate (Pi) PTP1B_ActivepSubstrate PTP1B_ActivepSubstrate SubstratePi SubstratePi PTP1B_ActivepSubstrate->SubstratePi Dephosphorylation PTP1B_Inhibitor This compound PTP1B_Inactive Inactive PTP1B Complex Enhanced_Signaling Enhanced Insulin Signaling PTP1B_ActivePTP1B_Inhibitor PTP1B_ActivePTP1B_Inhibitor PTP1B_ActivePTP1B_Inhibitor->PTP1B_Inactive Inhibition PTP1B_InactivepSubstrate PTP1B_InactivepSubstrate No_Reaction PTP1B_InactivepSubstrate->No_Reaction No Dephosphorylation PTP1B_Inhibition_Assay_Workflow cluster_workflow In Vitro PTP1B Inhibition Assay Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup (Add Enzyme and Inhibitor) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubation (37°C, 15 min) Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction (Add pNPP Substrate) Pre_Incubation->Reaction_Start Incubation Incubation (37°C, 30 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction (Add NaOH) Incubation->Reaction_Stop Read_Plate Measure Absorbance (405 nm) Reaction_Stop->Read_Plate Data_Analysis Data Analysis (Calculate IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

References

PTP1B-IN-15: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in cellular signaling.[1] Initially recognized for its role in metabolic diseases through the negative regulation of insulin (B600854) and leptin signaling pathways, PTP1B is now understood to have a complex and often contradictory role in cancer.[1][2] Depending on the specific cancer type and cellular context, PTP1B can function as either a tumor suppressor or a tumor promoter, making it a compelling target for therapeutic intervention.[1][3]

The expression and activity of PTP1B are frequently dysregulated in a wide range of cancers, including breast cancer, glioblastoma, and pancreatic cancer, where it can influence tumor initiation, progression, invasion, and metastasis.[3] In HER2-positive breast cancer, for instance, PTP1B has been shown to cooperate with the HER2 receptor to drive tumorigenesis.[3] Given its significant role in oncogenic signaling, potent and selective inhibitors of PTP1B, such as PTP1B-IN-15, are invaluable tools for elucidating its function in cancer biology and for the development of novel anti-cancer therapies.

This technical guide provides a comprehensive overview of the methodologies to study the effects of this compound in cancer cell lines, focusing on key in vitro assays and the analysis of relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables are structured to present quantitative data obtained from the experimental protocols described in this guide. These templates are designed for clarity and ease of comparison across different cancer cell lines and experimental conditions.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineHistotypeThis compound IC50 (µM) after 72h
MCF-7 Breast AdenocarcinomaData to be determined
MDA-MB-231 Breast AdenocarcinomaData to be determined
U-87 MG GlioblastomaData to be determined
PANC-1 Pancreatic CarcinomaData to be determined
HT-29 Colorectal AdenocarcinomaData to be determined

IC50 values should be determined from dose-response curves generated from cell viability assays.

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)
MCF-7 e.g., 10 µM48Data to be determined
U-87 MG e.g., 10 µM48Data to be determined

% Apoptotic Cells is the sum of early and late apoptotic populations as determined by Annexin V/PI staining.

Table 3: Impact of this compound on Cancer Cell Migration

Cell LineThis compound Concentration (µM)% Inhibition of Migration
MDA-MB-231 e.g., 5 µMData to be determined
PANC-1 e.g., 5 µMData to be determined

% Inhibition of Migration is calculated relative to a vehicle-treated control.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of this compound in cancer cell lines.

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of this compound on the proliferation and viability of cancer cell lines.[3]

Materials:

  • Cancer cell lines of interest

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant (e.g., ≤0.5%). Add the diluted this compound to the respective wells.[3]

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[3]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C until a color change is apparent.[3]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.[3]

Western Blot Analysis

This technique is employed to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways.[3]

Materials:

  • 6-well or 10 cm cell culture plates

  • This compound

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTP1B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate duration.[3]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer and scrape the cells. Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.[3]

Materials:

  • This compound treated and untreated cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and attached cells. Use a gentle method like trypsinization for adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

  • Washing: Wash the cells twice with ice-cold PBS.[3]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.[3]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[1]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory potential of cancer cells.[3]

Materials:

  • 24-well Transwell plates (with 8 µm pore size inserts)

  • Serum-free medium

  • Complete medium (with chemoattractant, e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol (B129727)

  • Crystal violet staining solution

Protocol:

  • Cell Preparation: Culture cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.[3]

  • Assay Setup: Add 600 µL of complete medium to the lower chamber of the 24-well plate. Trypsinize and resuspend the starved cells in serum-free medium containing different concentrations of this compound. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.[3]

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.

  • Cell Removal and Fixation: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Staining and Visualization: Stain the migrated cells with crystal violet solution for 15-20 minutes. Wash the inserts with water and allow them to air dry. Visualize and count the migrated cells under a microscope.

  • Data Analysis: Quantify the number of migrated cells in several random fields of view. Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Signaling Pathways and Visualizations

PTP1B is a key regulatory node in several signaling pathways that are fundamental to cancer progression. Inhibition of PTP1B with this compound is expected to modulate these pathways.

PTP1B and the Src/Ras/ERK Pathway

PTP1B can activate the Src tyrosine kinase by dephosphorylating an inhibitory tyrosine residue.[1] Activated Src can then signal through the Ras/Raf/MEK/ERK (MAPK) pathway to promote cell proliferation and survival.[1] this compound, by inhibiting PTP1B, is expected to decrease Src activation and downregulate this pro-tumorigenic pathway.

PTP1B_Src_Ras_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src_inactive Src (inactive) pY527 Growth_Factor_Receptor->Src_inactive PTP1B PTP1B Src_active Src (active) PTP1B->Src_active dephosphorylates This compound This compound This compound->PTP1B inhibits Src_inactive->PTP1B Ras Ras Src_active->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Proliferation, Survival Transcription_Factors->Proliferation_Survival

Caption: PTP1B-mediated activation of the Src/Ras/ERK signaling pathway and its inhibition by this compound.

PTP1B and the PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical survival pathway often dysregulated in cancer.[1] PTP1B has been shown to positively regulate this pathway in certain cellular contexts.[1] By inhibiting PTP1B, the pro-survival signals transmitted through PI3K/AKT can be attenuated, leading to increased apoptosis.[1]

PTP1B_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PTP1B PTP1B PTP1B->PI3K positively regulates This compound This compound This compound->PTP1B inhibits AKT AKT PI3K->AKT activates Pro-survival_Proteins Pro-survival Proteins AKT->Pro-survival_Proteins Apoptosis Apoptosis Pro-survival_Proteins->Apoptosis inhibits

Caption: Modulation of the PI3K/AKT survival pathway by PTP1B and the effect of this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a general workflow for the comprehensive evaluation of this compound in cancer cell line studies.

Experimental_Workflow Start Start Select_Cell_Lines Select Cancer Cell Lines Start->Select_Cell_Lines Cell_Viability_Assay Cell Viability Assay (MTS) Select_Cell_Lines->Cell_Viability_Assay Determine_IC50 Determine IC50 Values Cell_Viability_Assay->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Migration_Assay Migration Assay (Transwell) Determine_IC50->Migration_Assay Western_Blot Western Blot Analysis (p-Src, p-Akt, etc.) Determine_IC50->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Migration_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on This compound's Role Data_Analysis->Conclusion

Caption: General experimental workflow for the in vitro evaluation of this compound in cancer cell lines.

References

PTP1B-IN-15: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Potent PTP1B Inhibitor

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It also includes detailed experimental protocols for assessing its inhibitory activity and a visualization of the key signaling pathways affected by its mechanism of action. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease and oncology.

Chemical Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C19H17Br2NO5S. Its structure is characterized by a complex heterocyclic system. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C19H17Br2NO5S
Molecular Weight 531.21 g/mol [1]
CAS Number 765317-71-3
SMILES CCC1=C(C(C2=CC(Br)=C(O)C(Br)=C2)=O)C(C=CC(S(=O)(N(C)C)=O)=C3)=C3O1

Table 1: Physicochemical Properties of this compound

Mechanism of Action and Signaling Pathways

This compound functions as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a critical negative regulator in both the insulin and leptin signaling pathways. By dephosphorylating key proteins in these cascades, PTP1B dampens their downstream effects.

Insulin Signaling Pathway: PTP1B dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1). This action terminates the insulin signal, which would otherwise promote glucose uptake and utilization. Inhibition of PTP1B by this compound is expected to enhance and prolong insulin signaling, leading to improved glucose homeostasis.

Leptin Signaling Pathway: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex. This dephosphorylation attenuates the leptin signal, which is crucial for regulating appetite and energy expenditure. By inhibiting PTP1B, this compound can potentially enhance leptin sensitivity.

The diagram below illustrates the central role of PTP1B in these pathways and the expected effect of its inhibition by this compound.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT Glucose_Uptake Glucose Uptake PI3K_AKT->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits PTP1B_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_enzyme Prepare PTP1B Enzyme Solution start->prep_enzyme add_inhibitor Add Inhibitor Dilutions to Plate prep_compound->add_inhibitor add_enzyme Add Enzyme to 96-well Plate prep_enzyme->add_enzyme pre_incubate Pre-incubate (15-30 min, RT) add_inhibitor->pre_incubate add_substrate Initiate Reaction with pNPP pre_incubate->add_substrate incubate Incubate (30-60 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

References

PTP1B-IN-15 Target Engagement in Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including those of insulin (B600854) and leptin.[1][2] Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][3] PTP1B-IN-15 is described as a potent and selective inhibitor of PTP1B, holding potential for research in these areas.[1] This technical guide provides an in-depth overview of the methodologies used to confirm the engagement of this compound with its target within a cellular context, a crucial step in the validation of its therapeutic potential.

While specific quantitative data on the cellular target engagement of this compound is not extensively available in public literature, this guide outlines the established experimental protocols and data presentation formats that are standard in the field. The information provided is based on the known characteristics of PTP1B and its inhibitors.

PTP1B Signaling Pathways

PTP1B primarily exerts its function by dephosphorylating activated receptor tyrosine kinases and their substrates. Understanding these pathways is essential for designing and interpreting target engagement studies for PTP1B inhibitors like this compound.

Insulin Signaling Pathway

PTP1B acts as a negative regulator of the insulin signaling pathway.[3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, initiating a cascade that leads to glucose uptake. PTP1B dephosphorylates the activated insulin receptor and its substrate (IRS-1), thus attenuating the signal.[1][4] Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS1 IRS-1 Insulin Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin Receptor Binds This compound This compound PTP1B PTP1B This compound->PTP1B Inhibits PTP1B->Insulin Receptor Dephosphorylates PTP1B->IRS1 Dephosphorylates PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4 Translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Translocation cluster_treatment Treatment cluster_heating Heating cluster_analysis Analysis Cells Cells Treatment Treatment Cells->Treatment 1. Treat Heating Heating Treatment->Heating 2. Heat Vehicle Vehicle Treatment->Vehicle This compound This compound Treatment->this compound Lysis Lysis Heating->Lysis 3. Lyse Temperature Gradient Temperature Gradient Heating->Temperature Gradient Centrifugation Centrifugation Lysis->Centrifugation 4. Separate Analysis Analysis Centrifugation->Analysis 5. Analyze Western Blot Western Blot Analysis->Western Blot ELISA ELISA Analysis->ELISA

References

PTP1B-IN-15: A Technical Guide to its Role in Modulating Insulin Receptor Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway, primarily through the dephosphorylation of the insulin receptor (IR) and its downstream substrates. Inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of a potent and selective PTP1B inhibitor, herein referred to as PTP1B Inhibitor (CAS 765317-72-4), which may be identical or structurally related to the compound designated as PTP1B-IN-15. This document details its mechanism of action, its direct effects on insulin receptor phosphorylation, quantitative efficacy data, and relevant experimental protocols for its study.

Introduction

The insulin receptor is a receptor tyrosine kinase that, upon insulin binding, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of intracellular signaling events crucial for glucose homeostasis.[1] PTP1B acts as a key negative feedback regulator by dephosphorylating the activated insulin receptor, thereby attenuating the insulin signal.[2] Overactivity or overexpression of PTP1B is associated with insulin resistance.[3] Therefore, small molecule inhibitors of PTP1B are of significant interest as potential therapeutics to enhance insulin sensitivity.

PTP1B Inhibitor (CAS 765317-72-4) is a cell-permeable, allosteric, reversible, and non-competitive inhibitor of PTP1B.[4] Its mechanism of action and effects on insulin signaling make it a valuable tool for research and a potential lead compound for drug development.

Mechanism of Action

PTP1B Inhibitor (CAS 765317-72-4) functions as an allosteric inhibitor, binding to a site distinct from the active site of the PTP1B enzyme.[4] This binding induces a conformational change in the enzyme that prevents the closure of the WPD loop, a critical step for catalysis. By locking the enzyme in an inactive conformation, the inhibitor effectively blocks its phosphatase activity.

A key advantage of allosteric inhibition is the potential for greater selectivity over other protein tyrosine phosphatases, which share a highly conserved active site.

Effect on Insulin Receptor Phosphorylation

Inhibition of PTP1B by PTP1B Inhibitor (CAS 765317-72-4) leads to a direct increase in the phosphorylation of the insulin receptor.[4] By preventing the dephosphorylation of key tyrosine residues on the IR, the inhibitor prolongs the activated state of the receptor. This sustained phosphorylation enhances downstream insulin signaling, including the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Akt.[4] This mimics the cellular effects of insulin, leading to increased glucose uptake and utilization.

dot

cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS1 Phosphorylated IRS-1 (p-IRS-1) IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates Akt Akt PI3K->Akt activates pAkt Phosphorylated Akt (p-Akt) Akt->pAkt Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake promotes PTP1B_IN_15 PTP1B Inhibitor (CAS 765317-72-4) PTP1B_IN_15->PTP1B inhibits

Caption: Simplified Insulin Signaling Pathway and the Role of PTP1B Inhibitor.

Quantitative Data

The following table summarizes the available quantitative data for PTP1B Inhibitor (CAS 765317-72-4).

ParameterValueTargetNotes
IC50 4 µMPTP1B (403 residues)Cell-permeable, allosteric, reversible, and non-competitive inhibitor.[4]
IC50 8 µMPTP1B (298 residues)Cell-permeable, allosteric, reversible, and non-competitive inhibitor.[4]

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method to determine the IC50 of a PTP1B inhibitor using a colorimetric assay.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • PTP1B Inhibitor (CAS 765317-72-4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTP1B Inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

  • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

cluster_1 In Vitro PTP1B Inhibition Assay Workflow A Prepare serial dilutions of PTP1B Inhibitor C Add inhibitor/vehicle to wells A->C B Add PTP1B enzyme to 96-well plate B->C D Pre-incubate at RT C->D E Add pNPP substrate D->E F Incubate at 37°C E->F G Add stop solution F->G H Read absorbance at 405 nm G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro PTP1B inhibition assay.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol outlines the steps to assess the effect of a PTP1B inhibitor on insulin-stimulated IR phosphorylation in a cell-based assay.

Materials:

  • Cell line expressing the human insulin receptor (e.g., HepG2, CHO-IR)

  • Cell culture medium and supplements

  • PTP1B Inhibitor (CAS 765317-72-4)

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (specific for key tyrosine residues), anti-total-IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with the PTP1B Inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total IR for loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-IR and total IR.

    • Normalize the phospho-IR signal to the total IR signal to determine the relative level of IR phosphorylation.

dot

cluster_2 Western Blot Workflow for IR Phosphorylation A Cell Culture & Treatment (Serum Starvation, Inhibitor, Insulin) B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation (anti-p-IR) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Stripping & Re-probing (anti-total-IR) G->H I Data Analysis H->I

References

The Impact of PTP1B Inhibition on the Akt Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), PTP1B attenuates downstream signaling, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3][4] This pathway is crucial for numerous cellular processes, including glucose metabolism, cell growth, proliferation, and survival.[5] Consequently, inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers.[2][6] This document provides a technical overview of the impact of PTP1B inhibition on the Akt signaling cascade, presenting quantitative data for a representative inhibitor, detailed experimental methodologies, and visual diagrams of the relevant pathways and workflows.

Quantitative Data: PTP1B Inhibitory Activity

The inhibitory potency of compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 value for compound 15 , a stilbene (B7821643) derivative identified as a PTP1B inhibitor.

CompoundTargetIC50 (µM)Notes
Compound 15PTP1BModerate ActivityCharacterized by a 3-phenyl-4-isoxazole moiety.[7]

Signaling Pathways and Experimental Workflows

To elucidate the impact of PTP1B inhibitors on the Akt signaling cascade, specific experimental approaches are employed. Below are diagrams illustrating the core signaling pathway and a typical experimental workflow.

PTP1B_Akt_Signaling cluster_legend Legend Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1/2 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effects (Glucose Uptake, etc.) pAkt->Downstream Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B_IN_15 PTP1B Inhibitor (e.g., compound 15) PTP1B_IN_15->PTP1B Inhibits Activation Activation -> Inhibition Inhibition --|

Caption: PTP1B's negative regulation of the Akt signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., HepG2) - Serum starve - Pre-treat with PTP1B inhibitor - Stimulate with insulin B 2. Cell Lysis - Wash with ice-cold PBS - Lyse in RIPA buffer with  protease/phosphatase inhibitors A->B C 3. Protein Quantification - Determine protein concentration  (e.g., BCA assay) B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size C->D E 5. Western Blotting - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies  (anti-p-Akt, anti-total-Akt) - Incubate with HRP-conjugated  secondary antibody E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity F->G

Caption: Experimental workflow for assessing Akt phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of a PTP1B inhibitor on the Akt signaling cascade.

Protocol 1: In Vitro PTP1B Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (B84403) (pNPP) solution

  • PTP1B inhibitor (e.g., PTP1B-IN-1) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTP1B inhibitor in DMSO. Further dilute in assay buffer to final concentrations, ensuring the final DMSO concentration is consistent (e.g., <1%).[8]

  • Add 50 µL of the diluted PTP1B enzyme solution to each well of a 96-well plate.[8]

  • Add 10 µL of the diluted inhibitor or DMSO (vehicle control) to the respective wells.[8]

  • Pre-incubate the plate at 37°C for 15 minutes.[8]

  • Initiate the reaction by adding 40 µL of the pNPP solution to each well.[8]

  • Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes at 37°C.[8]

  • Calculate the reaction rate for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[8]

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol is used to assess the effect of a PTP1B inhibitor on the insulin-stimulated phosphorylation of Akt in a cellular context.[9]

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • PTP1B inhibitor

  • Insulin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer: 5% BSA in TBST

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.[9]

    • Serum-starve the cells overnight to reduce basal signaling.[9]

    • Pre-treat cells with the desired concentration of the PTP1B inhibitor or vehicle control for 1-2 hours.[9]

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.[9]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[9]

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[9]

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-Akt (Ser473) overnight at 4°C.[10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Conclusion

The inhibition of PTP1B presents a compelling strategy for enhancing the Akt signaling pathway, with significant therapeutic potential. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the effects of novel PTP1B inhibitors. Through a combination of enzymatic assays and cell-based functional assays such as Western blotting, the impact of these inhibitors on the Akt signaling cascade can be robustly evaluated.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-15 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates downstream signaling, contributing to insulin resistance and type 2 diabetes.[1] Inhibition of PTP1B is therefore a promising therapeutic strategy for metabolic diseases. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, and this document provides detailed protocols for its in vitro characterization.

These application notes describe a colorimetric in vitro assay to determine the inhibitory activity of this compound. The assay measures the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). Dephosphorylation of pNPP by PTP1B yields p-nitrophenol (pNP), a yellow product whose absorbance can be quantified at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity, allowing for the determination of inhibitor potency.

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating the insulin signaling cascade. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates pIRS->PTP1B dephosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_IN_15 This compound PTP1B->PTP1B_IN_15 inhibits

PTP1B negatively regulates the insulin signaling pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative information for this compound.

ParameterValueReference
CAS Number 765317-71-3[2][3][4]
Molecular Formula C₁₉H₁₇Br₂NO₅S
Molecular Weight 531.21 g/mol [2]
IC₅₀ (approx.) ~60 µM[5]

Experimental Protocols

This section provides a detailed methodology for an in vitro colorimetric assay to determine the inhibitory effect of this compound on PTP1B activity.

Materials and Reagents
ReagentRecommended SupplierCatalog Number
Recombinant Human PTP1B (catalytic domain)R&D Systems1366-PT-050
p-Nitrophenyl phosphate (pNPP)Sigma-AldrichN2765
This compoundMedchemExpressHY-108196
Assay Buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)--
Stop Solution (1 M NaOH)--
96-well clear flat-bottom microplate--
Microplate reader--
Experimental Workflow

The diagram below outlines the key steps of the this compound in vitro inhibition assay.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer and Reagents B Prepare Serial Dilutions of this compound A->B C Dilute PTP1B Enzyme A->C D Prepare pNPP Substrate Solution A->D G Initiate Reaction with pNPP E Add this compound to Microplate F Add PTP1B Enzyme and Pre-incubate E->F F->G H Incubate at 37°C G->H I Stop Reaction with NaOH H->I J Measure Absorbance at 405 nm I->J K Calculate % Inhibition J->K L Determine IC50 Value K->L

Workflow for the PTP1B colorimetric in vitro assay.
Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a solution containing 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Store on ice.

  • PTP1B Enzyme Working Solution: Dilute the recombinant human PTP1B stock solution to a final concentration of 0.5-1.0 µg/mL in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • pNPP Substrate Stock Solution (100 mM): Dissolve pNPP in Assay Buffer to a final concentration of 100 mM.

  • pNPP Substrate Working Solution (10 mM): Dilute the pNPP stock solution 1:10 in Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before use.

  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.

  • This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. A typical 10-point, 3-fold serial dilution starting from 1 mM can be prepared to cover a wide range of concentrations for IC₅₀ determination.

2. Assay Procedure:

  • Add 10 µL of each this compound dilution to the wells of a 96-well microplate.

  • Include control wells:

    • 100% Activity Control: 10 µL of Assay Buffer (containing the same percentage of DMSO as the inhibitor wells).

    • Blank (No Enzyme) Control: 10 µL of Assay Buffer.

  • Add 80 µL of the PTP1B enzyme working solution to all wells except the blank controls. Add 80 µL of Assay Buffer to the blank control wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to all wells. The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized to ensure the reaction remains in the linear phase.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control Well)] * 100

  • Determine IC₅₀ Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound. The detailed protocol for the colorimetric assay enables researchers to reliably determine the inhibitory potency of this compound against PTP1B. The provided signaling pathway and workflow diagrams offer a clear visual representation of the biological context and experimental procedure. These resources are intended to support research and drug development efforts targeting PTP1B for the treatment of metabolic diseases.

References

Application Notes and Protocols for PTP1B-IN-15 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, most notably the insulin (B600854) and leptin signaling cascades.[1] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates insulin signaling, and its overexpression or overactivity has been linked to insulin resistance, type 2 diabetes, and obesity.[1] This makes PTP1B a significant therapeutic target for these metabolic disorders. PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, holding potential for research into type II diabetes and obesity.[2]

These application notes provide detailed protocols for assessing the cell-based activity of this compound. The primary method described is the analysis of insulin receptor phosphorylation status in a cellular context, a direct downstream target of PTP1B activity.

PTP1B Signaling Pathway and Mechanism of Inhibition

PTP1B primarily exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor and its substrates, such as Insulin Receptor Substrate 1 (IRS-1).[3] This action terminates the signaling cascade initiated by insulin binding. Inhibition of PTP1B by a small molecule like this compound is expected to block this dephosphorylation, leading to sustained phosphorylation of the insulin receptor and enhanced downstream signaling.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits

PTP1B's role in insulin signaling and its inhibition.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant PTP1B inhibitors are summarized below. It is important to note that the cellular IC50 for this compound is not widely available in the public domain and should be determined empirically by the researcher for their specific cell line and experimental conditions. The data presented for other compounds is derived from biochemical or cellular assays as cited.

CompoundTarget(s)IC50Assay TypeReference
This compound PTP1B TBD Cell-based -
PTP1B-IN-14PTP1B0.72 µMBiochemical[4]
TrodusqueminePTP1B1 µMBiochemical[5]
ErtiprotafibPTP1B1.6–29 μMVaries[6]
Sodium OrthovanadateGeneral PTPs19.3 µMBiochemical[7]

TBD: To be determined experimentally.

Experimental Protocols

The following protocols provide a framework for evaluating the cellular activity of this compound. Optimization of specific conditions, such as inhibitor concentration and incubation times, is recommended for each experimental system to ensure reliable and reproducible results.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol assesses the ability of this compound to increase the phosphorylation of the insulin receptor in response to insulin stimulation.

Materials:

  • Cell Line: A cell line expressing the human insulin receptor, such as HepG2 (human liver cancer cell line) or CHO-hIR (Chinese Hamster Ovary cells overexpressing the human insulin receptor).

  • This compound (CAS: 765317-71-3)

  • Vehicle Control: DMSO

  • Positive Control: A known PTP1B inhibitor (e.g., Sodium Orthovanadate)

  • Cell Culture Medium: As appropriate for the chosen cell line.

  • Serum-free medium

  • Insulin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

  • Primary Antibodies: Rabbit anti-phospho-Insulin Receptor (p-IR) and Rabbit anti-total-Insulin Receptor (t-IR).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE and Western blotting reagents and equipment.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

    • Prepare dilutions of this compound in serum-free medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.

    • Aspirate the starvation medium and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1-2 hours at 37°C.

    • Prepare a working solution of insulin in serum-free medium.

    • Add insulin directly to the wells to a final concentration of 10-100 nM.

    • Incubate for 5-15 minutes at 37°C.

  • Cell Lysis:

    • Immediately after stimulation, place the plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein lysates to the same concentration.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IR and t-IR.

    • Incubate with HRP-conjugated secondary antibody.

    • Visualize bands using an appropriate chemiluminescent substrate.

    • Quantify band intensities and normalize the p-IR signal to the t-IR signal.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis A Seed Cells B Serum Starve A->B C Pre-treat with This compound B->C D Stimulate with Insulin C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot G->H I Image & Quantify H->I

Experimental workflow for Western Blot analysis.
Cell-Based ELISA for PTP1B Activity

A cell-based ELISA kit can provide a more high-throughput method for assessing PTP1B activity.[8] These kits typically measure the level of a phosphorylated substrate within cells.

General Principle: Cells are cultured in microplates, treated with the inhibitor, and then stimulated. After fixation and permeabilization, a primary antibody specific for the phosphorylated target (e.g., p-IR) is added, followed by an HRP-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured using a plate reader. Normalization can be performed using an antibody against a housekeeping protein (e.g., GAPDH) or by a total cell stain.

Procedure Outline:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Serum-starve the cells.

  • Pre-treat with a range of concentrations of this compound and controls.

  • Stimulate with insulin.

  • Fix and permeabilize the cells.

  • Incubate with primary antibody (e.g., anti-p-IR).

  • Incubate with HRP-conjugated secondary antibody.

  • Add substrate and measure absorbance.

  • Normalize the results.

Data Interpretation and Troubleshooting

  • Expected Results: Treatment with an effective concentration of this compound should result in a dose-dependent increase in the phosphorylation of the insulin receptor upon insulin stimulation compared to the vehicle-treated control.

  • High Background: High basal phosphorylation in serum-starved cells may indicate incomplete starvation or issues with the cell line. Ensure adequate starvation time.

  • No Effect of Inhibitor: If this compound shows no effect, consider the following:

    • Concentration: The concentrations tested may be too low. Perform a wider dose-response curve.

    • Incubation Time: The pre-incubation time with the inhibitor may be insufficient.

    • Compound Stability: Ensure the inhibitor is properly stored and handled.

    • Cell Permeability: While many small molecules are cell-permeable, this should be verified if results are consistently negative.

Conclusion

The provided protocols offer a robust framework for the cellular characterization of this compound. By monitoring the phosphorylation status of the insulin receptor, researchers can effectively determine the inhibitory potential of this compound in a physiologically relevant context. It is crucial to empirically determine the optimal experimental conditions, particularly the effective concentration range of this compound, for each specific cell system to ensure accurate and reproducible data.

References

Application Notes and Protocols for PTP1B-IN-15 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that serves as a critical negative regulator in multiple signaling pathways, most notably the insulin (B600854) and leptin signaling cascades. By dephosphorylating key proteins such as the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates downstream signaling. Overactivity or overexpression of PTP1B has been implicated in insulin resistance, type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target.

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B. These application notes provide detailed protocols for utilizing this compound in cultured cells to investigate its effects on cellular signaling and function.

Physicochemical Properties and Storage

PropertyValue
Chemical Name 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N,N-dimethyl-1-benzofuran-6-sulfonamide
CAS Number 765317-71-3
Molecular Formula C₁₉H₁₇Br₂NO₅S
Molecular Weight 531.2 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store stock solutions at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action

This compound is an allosteric inhibitor of PTP1B. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that inhibits its catalytic activity. This can offer greater selectivity over other highly homologous protein tyrosine phosphatases. Inhibition of PTP1B by this compound is expected to increase the phosphorylation of its substrates, thereby enhancing downstream signaling.

Quantitative Data Summary

While specific experimental data for this compound is limited in publicly available literature, data for a closely related compound with a similar chemical structure (CAS 765317-72-4) provides valuable guidance for experimental design.

ParameterValueEnzyme FormReference
IC₅₀ 4 µMPTP1B (403 residues)[2][3]
IC₅₀ 8 µMPTP1B (298 residues)[2][3]

Note: The optimal concentration for cell-based assays should be determined empirically for each cell line and experimental condition. A starting concentration range of 1 µM to 20 µM is recommended.

Signaling Pathways and Experimental Workflows

PTP1B in Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B with this compound is expected to enhance insulin-stimulated phosphorylation of IR, IRS-1, and downstream effectors like Akt, leading to increased glucose uptake.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pIRS1 PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

PTP1B's role in the insulin signaling pathway.
Experimental Workflow for Assessing this compound Activity

A common method to assess the cellular activity of a PTP1B inhibitor is to measure the phosphorylation status of its substrates, such as the insulin receptor, in response to insulin stimulation.

Experimental_Workflow cluster_workflow Western Blotting Workflow A 1. Seed Cells (e.g., HepG2, MCF-7) B 2. Serum Starve (16-24 hours) A->B C 3. Pre-treat with this compound (1-2 hours) B->C D 4. Stimulate with Insulin (100 nM, 10-15 min) C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Western Blot F->G H 8. Antibody Incubation (p-IR, Total IR, Loading Control) G->H I 9. Imaging & Analysis H->I

Workflow for analyzing PTP1B inhibition.

Experimental Protocols

Protocol 1: Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol details the steps to assess the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of the insulin receptor (IR).

Materials:

  • Cell line (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Insulin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once cells are at the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Aspirate the starvation medium and add the medium containing this compound or vehicle. Pre-incubate for 1-2 hours.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-IR and total IR (typically overnight at 4°C).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop using a chemiluminescent substrate.

    • Image the blot and perform densitometry analysis. An increase in the p-IR/total IR ratio in the presence of this compound indicates successful inhibition of PTP1B.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on the chosen cell line and to establish a suitable concentration range for further experiments.

Materials:

  • Cell line

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Treat the cells with the different concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the concentration of this compound that is non-toxic for your experimental window.

Concluding Remarks

These application notes provide a foundational framework for the use of this compound in cultured cells. It is crucial for researchers to empirically determine the optimal experimental conditions, including inhibitor concentration and incubation times, for their specific cell lines and research questions to ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for In Vivo Studies of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific in vivo dosage information for a compound designated "PTP1B-IN-15" is publicly available. The following application notes and protocols are based on data from studies of other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and are intended to serve as a comprehensive guide for researchers.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR), its substrates (IRS-1/2), the leptin receptor (LepR), and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling, contributing to insulin and leptin resistance.[1][4][5][6] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders.[2][3] These application notes provide an overview of in vivo dosages for representative PTP1B inhibitors and detailed protocols for preclinical efficacy studies.

Data Presentation: In Vivo Dosages of Representative PTP1B Inhibitors

The following table summarizes in vivo dosage and administration details for several PTP1B inhibitors from preclinical studies. This information can guide dose selection for new compounds.

InhibitorAnimal ModelDoseRoute of AdministrationKey FindingsReference
DPM-1001 Diet-induced obese (DIO) C57BL/6J mice5 mg/kg, once dailyOral or Intraperitoneal (i.p.)Decreased body weight, improved glucose tolerance and insulin sensitivity.[7][8]
Claramine Diabetic mice5 mg/kgIntraperitoneal (i.p.)Restored glycemic control in glucose and insulin tolerance tests; suppressed feeding and caused weight loss.[9][10]
High-fat diet (HFD) mice180 µg, single doseIntraperitoneal (i.p.)Reduced PTP1B levels and increased insulin receptor phosphorylation in the hippocampus.[11]
Celastrol Diet-induced obese (DIO) mice100 µg/kgNot specifiedDecreased food consumption and body weight.[12][13]
PC-3 tumor-bearing nude mice1.0 or 3.0 mg/kg/dayNot specifiedInhibited tumor growth.[14]
B16F10 lung metastasis mouse model2 mg/kgIntravenous (i.v.)Reduced metastatic nodules.[15]
ISIS 113715 (ASO) Obese, insulin-resistant rhesus monkeys20 mg/kg for 4 weeksSubcutaneous (s.c.)Reduced fasting insulin and glucose, and improved insulin responses.
Trodusquemine (MSI-1436) Diet-induced obese (DIO) mice5-10 mg/kgIntraperitoneal (i.p.) or Intravenous (i.v.)Improved glucose tolerance and plasma insulin levels.[9]
LDLR-/- mice on a high-fat diet10 mg/kg (acute), 5 mg/kg weekly (chronic)Intraperitoneal (i.p.)Decreased weight gain, adiposity, total cholesterol, and triglycerides.[9]

Signaling Pathways

PTP1B-Mediated Negative Regulation of Insulin and Leptin Signaling

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_ptp1b PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR binds JAK2 JAK2 LepR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocols

General Workflow for In Vivo Efficacy Testing of PTP1B Inhibitors

Caption: A typical experimental workflow for in vivo testing of PTP1B inhibitors.

Detailed Methodology: Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is adapted from standard procedures for assessing glucose homeostasis in mouse models of metabolic disease.[16][17][18][19][20]

1. Animal Preparation and Fasting:

  • House mice (e.g., C57BL/6J) individually and allow them to acclimate for at least one week before the experiment.
  • For diet-induced obesity models, feed mice a high-fat diet for a specified period (e.g., 10-12 weeks) to induce insulin resistance.[16]
  • The day before the OGTT, transfer mice to a clean cage with fresh bedding and drinking water.[19]
  • Fast the mice for 4-6 hours or overnight (with continued access to water) before the glucose challenge.[16][19]

2. Baseline Blood Glucose Measurement:

  • Weigh each mouse to calculate the glucose dose.
  • Gently restrain the mouse and clean the tail with 70% ethanol.
  • Make a small incision at the tip of the tail with a sterile scalpel or scissors.
  • Wipe away the first drop of blood.[19]
  • Collect a blood sample to measure the baseline (time 0) blood glucose level using a glucometer.

3. Glucose Administration:

  • Prepare a sterile glucose solution (e.g., 20% dextrose).
  • Administer a bolus dose of glucose (typically 1-2 g/kg body weight) via oral gavage.[9][16]

4. Post-Administration Blood Glucose Monitoring:

  • Collect blood samples from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
  • Measure blood glucose levels at each time point.

5. Data Analysis:

  • Plot the blood glucose concentrations over time for each treatment group.
  • Calculate the area under the curve (AUC) for the glucose response to quantify glucose tolerance. A lower AUC indicates improved glucose clearance.

Detailed Methodology: Insulin Tolerance Test (ITT)

The ITT is performed to assess insulin sensitivity.

1. Animal Preparation:

  • Similar to the OGTT, fast the mice for a short period (e.g., 2-4 hours) before the test.

2. Baseline Blood Glucose Measurement:

  • Measure and record the baseline (time 0) blood glucose level as described for the OGTT.

3. Insulin Administration:

  • Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.[19]

4. Post-Administration Blood Glucose Monitoring:

  • Measure blood glucose levels at specified time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).

5. Data Analysis:

  • Plot the blood glucose concentrations over time. A more rapid and profound decrease in blood glucose levels indicates greater insulin sensitivity.

Concluding Remarks

The in vivo evaluation of PTP1B inhibitors is critical for their development as therapeutics for metabolic diseases. The provided data and protocols offer a framework for designing and executing robust preclinical studies. Researchers should carefully consider the specific properties of their test compound, such as its pharmacokinetic profile, when designing dosing regimens and interpreting results.

References

Application Notes and Protocols for PTP1B-IN-15 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a validated therapeutic target for type 2 diabetes and obesity.[1][3] Furthermore, emerging evidence suggests the involvement of PTP1B in the progression of certain cancers.[4] PTP1B-IN-15 is a potent and selective small molecule inhibitor of PTP1B, making it a valuable tool for in vivo studies investigating the therapeutic potential of PTP1B inhibition.[5]

These application notes provide a comprehensive guide for the administration of this compound in preclinical mouse models, based on established protocols for similar PTP1B inhibitors. Researchers should note that specific parameters such as optimal dosage and formulation may need to be determined empirically for this compound.

Mechanism of Action

PTP1B primarily exerts its regulatory effects by dephosphorylating key signaling molecules. In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor and Insulin Receptor Substrate-1 (IRS-1), which dampens the downstream signal.[1] Inhibition of PTP1B is anticipated to enhance and prolong insulin signaling, leading to improved glucose uptake and utilization.[1] In the context of leptin signaling, PTP1B dephosphorylates Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling pathway.[1] By inhibiting PTP1B, leptin signaling is augmented, which may lead to decreased appetite and increased energy expenditure.[1]

Signaling Pathways

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) IRS1 IRS-1 PI3K_Akt PI3K/Akt Pathway Glucose_Uptake Glucose Uptake Leptin Leptin Leptin_R Leptin Receptor JAK2 JAK2 STAT3 STAT3 Energy_Expenditure Energy Expenditure PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Quantitative Data Summary

The following table summarizes key quantitative data for the in vivo administration of PTP1B inhibitors in mouse models. It is important to note that these values are based on related compounds and should be used as a starting point for optimizing the administration of this compound.

ParameterValueMouse ModelAdministration RouteReference
Dosage Range 10 - 50 mg/kg/dayDIO, db/db, ob/obOral Gavage, IP Injection[1]
Treatment Duration (Metabolic Studies) 4 - 8 weeksDIOOral Gavage, IP Injection[1]
Treatment Duration (Cancer Studies) 21 - 28 daysXenograftIP Injection[1]
Glucose Bolus (GTT) 1 - 2 g/kg body weightDiabetic modelsOral Gavage, IP Injection[2]
Insulin Dose (ITT) 0.75 U/kg body weightDIOIP Injection[1]
Tumor Cell Inoculum 1 - 5 x 10^6 cellsXenograftSubcutaneous[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity and insulin resistance in mice, a common model for studying metabolic diseases.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; 45-60% kcal from fat)

  • Standard chow diet

  • Animal caging with enrichment

Procedure:

  • Acclimatize mice for one week upon arrival with ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving an HFD.

  • House mice individually or in small groups.

  • Provide the respective diets and water ad libitum for 8-12 weeks.

  • Monitor body weight and food intake weekly.

  • Before commencing treatment with this compound, confirm the obese and insulin-resistant phenotype by performing a Glucose Tolerance Test (GTT).

Preparation and Administration of this compound

Formulation: Due to the anticipated poor aqueous solubility of this compound, a suitable vehicle is necessary for in vivo administration. The following are suggested starting formulations that may require optimization:

  • For Oral Gavage (p.o.):

    • A suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

    • A solution/suspension in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • For Intraperitoneal (IP) Injection:

    • A sterile suspension in saline containing a low percentage of a solubilizing agent such as DMSO (<5%) and a surfactant like Tween-80 (e.g., 0.5-1%).[1]

Dosage and Administration:

  • Dosage: Based on preclinical studies with similar PTP1B inhibitors, a starting dose in the range of 10-50 mg/kg, administered once daily, is recommended.[1] It is highly advisable to perform a dose-response study to determine the optimal effective dose for this compound.

  • Administration:

    • Oral Gavage: Administer the formulated compound directly into the stomach using an appropriate-sized gavage needle.

    • Intraperitoneal Injection: Inject the sterile formulation into the peritoneal cavity.

Experimental_Workflow_DIO start Start: C57BL/6J Mice (6-8 weeks old) acclimatize Acclimatization (1 week) Standard Chow start->acclimatize randomize Randomization acclimatize->randomize hfd High-Fat Diet (8-12 weeks) randomize->hfd DIO Group chow Control Chow Diet randomize->chow Control Group phenotype Phenotypic Confirmation (e.g., GTT) hfd->phenotype treatment Treatment with this compound or Vehicle (4-8 weeks) chow->treatment phenotype->treatment outcome Outcome Measures: - Body Weight - GTT / ITT - Serum Analysis - Tissue Analysis treatment->outcome

Pharmacodynamic Assessments

Glucose Tolerance Test (GTT):

  • Fast mice overnight (approximately 16 hours) with free access to water.

  • Record baseline blood glucose (t=0) from a tail vein blood sample.

  • Administer a glucose solution (1-2 g/kg body weight) via oral gavage or IP injection.[2]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2]

Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours.

  • Record baseline blood glucose (t=0).

  • Administer human regular insulin (e.g., 0.75 U/kg body weight) via IP injection.[1]

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[1]

Xenograft Cancer Model

This protocol provides a general framework for evaluating this compound in a subcutaneous tumor model.

Procedure:

  • Culture a relevant cancer cell line known to be sensitive to PTP1B inhibition.

  • Inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) subcutaneously into the flank of immunocompromised mice.[1]

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control as per the optimized formulation and dosage.

  • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.[1]

  • Monitor tumor volume two to three times per week using calipers (Volume = (length x width²)/2).[1]

  • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., Western blot, immunohistochemistry).

Xenograft_Workflow start Start: Immunocompromised Mice inoculation Subcutaneous Tumor Cell Inoculation (1-5 x 10^6 cells) start->inoculation growth Tumor Growth to Palpable Size (100-200 mm³) inoculation->growth randomize Randomization growth->randomize treatment Treatment with this compound or Vehicle randomize->treatment control Vehicle Control Treatment randomize->control monitoring Tumor Volume Monitoring (2-3 times/week) treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tissue Harvest and Analysis endpoint->analysis

Tissue Analysis

Western Blot Analysis for Insulin Signaling:

  • Fast mice overnight and administer a bolus of insulin (5-10 U/kg) via IP injection.

  • Sacrifice mice 10-15 minutes post-insulin injection and rapidly collect and snap-freeze tissues.

  • Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a suitable assay (e.g., BCA).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., IR, IRS-1, Akt, JAK2, STAT3).[2]

  • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.[2]

Disclaimer: The protocols and data provided in this document are intended for research use only and are based on published data for similar compounds. Researchers must optimize these protocols for their specific experimental conditions and for the unique properties of this compound. Adherence to all institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.

References

Application Notes: Measuring Glucose Uptake with PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key non-receptor enzyme that negatively regulates insulin (B600854) and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), PTP1B attenuates the signaling cascade that leads to glucose uptake.[2][3][4][5] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[1][6] Therefore, inhibiting PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[7][8]

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable research tool for studying metabolic diseases.[1][2] These application notes provide a detailed protocol for utilizing this compound in a cell-based glucose uptake assay using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).

Signaling Pathway

The diagram below illustrates the insulin signaling pathway, the inhibitory action of PTP1B, and the mechanism by which this compound enhances glucose uptake.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: Insulin signaling pathway and the role of this compound.

Principle of the 2-NBDG Glucose Uptake Assay

This assay quantifies cellular glucose transport using 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells by glucose transporters (GLUTs).[9][10] Once inside the cell, it is phosphorylated and trapped, leading to an accumulation of intracellular fluorescence. The intensity of this fluorescence is directly proportional to the rate of glucose uptake and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[11][12] By treating cells with this compound, it is possible to assess the inhibitor's ability to enhance insulin-stimulated glucose uptake.

Data Presentation

The results of a glucose uptake assay using this compound can be summarized in a table for clear comparison of different treatment conditions. Since specific quantitative data for this compound is not publicly available, the following table presents hypothetical data for illustrative purposes. Researchers must determine the optimal concentrations and effects empirically.

Treatment GroupInsulin (100 nM)This compound (µM)Mean Fluorescence Intensity (RFU)Glucose Uptake (% of Basal)
Basal (Vehicle Control)-01500 ± 120100%
Insulin Stimulated+03000 ± 250200%
This compound-11650 ± 130110%
This compound-51800 ± 150120%
This compound-102100 ± 180140%
Insulin + this compound+13600 ± 300240%
Insulin + this compound+54500 ± 350300%
Insulin + this compound+105250 ± 400350%

Experimental Workflow

The following diagram provides a high-level overview of the experimental procedure for the glucose uptake assay.

Experimental_Workflow A 1. Seed & Differentiate Cells (e.g., 3T3-L1, L6, C2C12) B 2. Serum Starve Cells (e.g., 2-4 hours or overnight) A->B C 3. Pre-incubate with this compound (or Vehicle Control) B->C D 4. Stimulate with Insulin (or vehicle for basal) C->D E 5. Add 2-NBDG (Incubate for 15-60 min) D->E F 6. Stop Uptake & Wash Cells (Use ice-cold PBS) E->F G 7. Measure Fluorescence (Plate Reader / Flow Cytometer) F->G H 8. Analyze Data (Normalize to control) G->H

Caption: High-level workflow for the 2-NBDG glucose uptake assay.

Detailed Experimental Protocols

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

I. Materials and Reagents
  • Cell Line: Insulin-responsive cells (e.g., 3T3-L1 adipocytes, L6 myotubes, C2C12 myotubes, or HepG2 hepatocytes).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.[2]

  • Culture Media: DMEM or other appropriate medium, supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Differentiation Media: (For 3T3-L1, L6, C2C12) Specific media cocktails containing insulin, dexamethasone, and IBMX.

  • Starvation Medium: Serum-free culture medium.

  • Assay Buffer: Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS).

  • Insulin: Human recombinant insulin, prepare a stock solution.

  • 2-NBDG Fluorescent Glucose Analog: Prepare a stock solution and store protected from light.

  • Stop Solution: Ice-cold PBS.

  • Instrumentation: Fluorescence microplate reader (Excitation/Emission ~485/535 nm), fluorescence microscope, or flow cytometer.

  • Plates: 96-well black, clear-bottom plates for fluorescence reading or other appropriate culture plates.

II. Cell Seeding and Differentiation (Example: 3T3-L1 Adipocytes)
  • Seeding: Seed 3T3-L1 preadipocytes into a 96-well plate at a suitable density to reach confluence.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin).

  • Maturation: After 48 hours, switch to differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) for another 48 hours.

  • Maintenance: Maintain the differentiated adipocytes in regular culture medium (DMEM, 10% FBS), changing the medium every 2-3 days. The cells should be fully differentiated and ready for experiments 8-12 days post-induction.

III. 2-NBDG Glucose Uptake Assay Protocol
  • Serum Starvation: Gently wash the differentiated cells twice with warm PBS. Replace the medium with serum-free DMEM and incubate for 2-4 hours at 37°C. This step synchronizes the cells and reduces basal glucose uptake.[12]

  • Inhibitor Pre-treatment: Remove the starvation medium. Add fresh serum-free medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 1-2 hours at 37°C.

  • Insulin Stimulation: Add insulin to the appropriate wells to a final concentration of 100 nM. For basal (unstimulated) wells, add an equivalent volume of vehicle. Incubate for 30 minutes at 37°C.

  • Glucose Uptake Initiation: Remove the pre-treatment medium and add medium containing 2-NBDG (final concentration typically 50-100 µM). Incubate for 30-60 minutes at 37°C, protected from light.

  • Termination of Uptake: To stop the glucose uptake, quickly remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.[11]

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of PBS or a cell lysis buffer to each well. Measure the fluorescence using an appropriate filter set (Ex/Em ~485/535 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in FACS buffer. Analyze the fluorescence in the FITC channel.[12]

  • Data Analysis:

    • Subtract the fluorescence of blank wells (no cells) from all readings.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the basal (unstimulated, vehicle-treated) control.

    • % Glucose Uptake = (RFU_sample / RFU_basal) * 100

References

PTP1B-IN-15: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that serves as a critical negative regulator in various cellular signaling pathways.[1] It is ubiquitously expressed and has been implicated in the regulation of insulin (B600854) and leptin signaling, making it a significant therapeutic target for type II diabetes and obesity.[2][3] Furthermore, emerging evidence highlights the dual role of PTP1B in cancer, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[1][4] PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, offering a valuable chemical tool for investigating the physiological and pathological roles of PTP1B in cell-based models.[2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Product Information

Characteristic Description Citation
IUPAC Name 2-(5-(3-(2-fluorophenyl)-1H-pyrazol-5-yl)-1H-pyrazol-1-yl)acetic acid
Molecular Formula C14H11FN4O2
Molecular Weight 286.26 g/mol
Appearance Crystalline solid
Purity >98%
Solubility Soluble in DMSO[2]
Storage Store solid at -20°C. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[2]

Mechanism of Action

PTP1B primarily dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[5] It also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[6] In cancer, PTP1B has been shown to dephosphorylate and activate the proto-oncogene Src, promoting cell migration.[7] this compound, as a potent inhibitor, blocks the catalytic activity of PTP1B. This leads to increased phosphorylation of its substrates, thereby enhancing downstream signaling cascades.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Activates PTP1B PTP1B PTP1B->Insulin Receptor PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates Src Src PTP1B->Src Dephosphorylates (activates) PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Cellular Response (Metabolism, Growth) Cellular Response (Metabolism, Growth) Akt->Cellular Response (Metabolism, Growth) STAT3 STAT3 JAK2->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Migration, Invasion Migration, Invasion Src->Migration, Invasion This compound This compound This compound->PTP1B Inhibits Insulin Insulin Insulin->Insulin Receptor Binds Leptin Leptin Leptin->Leptin Receptor Binds cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Determine Optimal Concentration (Dose-Response) A->B C Determine Optimal Incubation Time (Time-Course) B->C E Treat Cells with this compound and Controls D Seed Cells D->E F Perform Specific Assay (e.g., Viability, Western Blot) E->F G Data Acquisition and Analysis F->G

References

Application Notes and Protocols for Studying Insulin Resistance In Vitro Using PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin (B600854) signaling pathway.[1][2] It functions by dephosphorylating the insulin receptor (IR) and its downstream substrate proteins, such as Insulin Receptor Substrate-1 (IRS-1), thereby attenuating the insulin signal.[3] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity.[4] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for these metabolic disorders.[5]

PTP1B-IN-15 is a potent and selective inhibitor of PTP1B, making it a valuable research tool for studying the role of PTP1B in insulin resistance in various cell-based models.[6] These application notes provide detailed protocols for utilizing this compound to induce and study insulin resistance in vitro, including methods for assessing its impact on key components of the insulin signaling cascade and on cellular glucose uptake.

Mechanism of Action

This compound, as a PTP1B inhibitor, is designed to block the enzymatic activity of PTP1B. By doing so, it prevents the dephosphorylation of the insulin receptor and its substrates. This leads to a sustained phosphorylation state of these key signaling molecules, which in turn enhances the downstream insulin signaling pathway, ultimately promoting glucose uptake and utilization.[1]

Quantitative Data

InhibitorIC50 Value (µM)Notes
PTP1B-IN-140.72A selective, allosteric inhibitor of PTP1B.[1]
Inhibitor-18Allosteric inhibitor.[7]
Inhibitor-222Allosteric inhibitor.[7]
Inhibitor-3350Allosteric inhibitor.[7]
Suramin4.1A model PTP1B inhibitor.[8]

Experimental Protocols

Cell Culture and Differentiation

a) HepG2 Cells (Human Hepatoma)

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

b) 3T3-L1 Preadipocytes and Differentiation into Adipocytes

  • Preadipocyte Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.

  • Differentiation Induction:

    • Grow 3T3-L1 preadipocytes to 2 days post-confluency.

    • Induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.

    • For the next 3-4 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS for subsequent experiments.

c) C2C12 Myoblasts and Differentiation into Myotubes

  • Myoblast Culture Medium: DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Differentiation Induction:

    • Grow C2C12 myoblasts to 90% confluency.

    • Induce differentiation by switching to DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

    • Allow cells to differentiate for 4-6 days, with media changes every 2 days, until multinucleated myotubes are formed.

Induction of Insulin Resistance with this compound

Note: The optimal concentration of this compound should be determined empirically. A starting point could be a concentration range based on the IC50 values of other PTP1B inhibitors (e.g., 1-10 µM), ensuring the concentration is not cytotoxic.

  • Culture and differentiate cells as described in Protocol 1.

  • Prior to the experiment, serum-starve the cells for 4-6 hours in serum-free medium.

  • Pre-incubate the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) in serum-free medium for a duration determined by preliminary time-course experiments (e.g., 1-24 hours).

Western Blot Analysis of Insulin Signaling Pathway

This protocol allows for the assessment of the phosphorylation status of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt.

  • After inducing insulin resistance with this compound (Protocol 2), stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (total cell lysate).

  • Determine the protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IR, total IR, phospho-Akt (Ser473), and total Akt overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

This assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG, to assess cellular glucose transport.

  • Seed cells in a 96-well plate and differentiate as described in Protocol 1.

  • Induce insulin resistance with this compound as described in Protocol 2.

  • Wash the cells twice with pre-warmed glucose-free and serum-free medium.

  • Incubate the cells in glucose-free and serum-free medium for 15 minutes at 37°C.

  • Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.

  • Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.

  • Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

Visualizations

Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt Activates pAkt p-Akt Akt->pAkt GLUT4 GLUT4 Translocation pAkt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Enables PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental_Workflow cluster_assays 5. Downstream Assays CellCulture 1. Cell Culture & Differentiation (e.g., HepG2, 3T3-L1, C2C12) SerumStarvation 2. Serum Starvation CellCulture->SerumStarvation PTP1B_Inhibition 3. Pre-incubation with this compound SerumStarvation->PTP1B_Inhibition InsulinStimulation 4. Insulin Stimulation PTP1B_Inhibition->InsulinStimulation WesternBlot Western Blot (p-IR, p-Akt, etc.) InsulinStimulation->WesternBlot GlucoseUptake Glucose Uptake Assay (2-NBDG) InsulinStimulation->GlucoseUptake

Caption: Experimental workflow for studying insulin resistance with this compound.

Logical_Relationship PTP1B_Activity PTP1B Activity InsulinSignaling Insulin Signaling PTP1B_Activity->InsulinSignaling Negatively Regulates InsulinResistance Insulin Resistance PTP1B_Activity->InsulinResistance Contributes to PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B_Activity Inhibits GlucoseUptake Glucose Uptake InsulinSignaling->GlucoseUptake Promotes InsulinResistance->GlucoseUptake Decreases

Caption: Logical relationship of components in the study.

References

Application of PTP1B Inhibitors in Metabolic Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways. Its overexpression and increased activity are linked to insulin resistance, type 2 diabetes, and obesity. Consequently, PTP1B has emerged as a highly validated therapeutic target for the treatment of these metabolic disorders. Small molecule inhibitors of PTP1B are invaluable tools for researchers studying metabolic pathways and for drug development professionals seeking to develop novel therapeutics.

This document provides detailed application notes and protocols for the use of a representative PTP1B inhibitor, hereby designated as PTP1B-IN-15, in metabolic research. While specific data for a compound named "this compound" is not publicly available, the following information is compiled from studies on well-characterized, selective PTP1B inhibitors and is intended to serve as a comprehensive guide for researchers.

Mechanism of Action

PTP1B exerts its effects by dephosphorylating key proteins in the insulin and leptin signaling cascades. In the insulin pathway, PTP1B directly dephosphorylates the activated insulin receptor (IR) and its primary substrates, the insulin receptor substrate (IRS) proteins.[1][2][3] This action terminates the downstream signaling cascade that leads to glucose uptake and utilization. In the leptin pathway, PTP1B targets and dephosphorylates Janus kinase 2 (JAK2), a tyrosine kinase associated with the leptin receptor, thereby dampening the signals that regulate appetite and energy expenditure.[1][2]

PTP1B inhibitors, such as this compound, are designed to block the catalytic activity of PTP1B.[3] By doing so, they prevent the dephosphorylation of the insulin receptor and JAK2, leading to sustained activation of these signaling pathways. This enhanced signaling can result in improved insulin sensitivity, increased glucose uptake, and better regulation of energy balance.[1][3]

Data Presentation

The following tables summarize the typical quantitative data for a potent and selective PTP1B inhibitor, which can be used as a reference for evaluating this compound.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50Selectivity vs. TCPTPMechanism of Action
Representative Inhibitor (e.g., PTP1B-IN-14)PTP1B0.72 µM>100-foldAllosteric
TrodusqueminePTP1B1 µM~224-foldAllosteric
ErtiprotafibPTP1B1.6 - 29 µMLowActive Site
Compound 2PTP1B22 µMNot specifiedAllosteric
Compound 3PTP1B8 µMNot specifiedAllosteric

IC50 values can vary depending on the assay conditions. TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key indicator of a specific PTP1B inhibitor.[2][4]

Table 2: Cellular Activity

Cell LineAssayEndpointTypical Effective Concentration
HepG2 (human liver)Western BlotIncreased p-IR, p-Akt1 - 50 µM
3T3-L1 adipocytesGlucose UptakeIncreased 2-deoxyglucose uptake1 - 25 µM
C2C12 myotubesGlucose UptakeIncreased 2-deoxyglucose uptake1 - 25 µM

Table 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

ParameterTreatment GroupResult
Body WeightPTP1B InhibitorSignificant reduction compared to vehicle
Glucose TolerancePTP1B InhibitorImproved glucose clearance in GTT
Insulin SensitivityPTP1B InhibitorEnhanced response in ITT
Tissue PhosphorylationPTP1B InhibitorIncreased p-IR and p-JAK2 in liver and muscle

GTT: Glucose Tolerance Test; ITT: Insulin Tolerance Test

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) p-IR p-IR p-IR->IR dephosphorylation IRS-1 IRS-1 p-IRS-1 p-IRS-1 p-IRS-1->IRS-1 dephosphorylation PI3K/Akt PI3K/Akt Pathway GLUT4 GLUT4 Translocation Glucose_Uptake_I Glucose Uptake Leptin Leptin LEPR Leptin Receptor (LEPR) JAK2 JAK2 p-JAK2 p-JAK2 p-JAK2->JAK2 dephosphorylation STAT3 STAT3 p-STAT3 p-STAT3 Gene_Transcription Gene Transcription Appetite_Regulation Appetite Regulation PTP1B PTP1B This compound This compound This compound->PTP1B inhibition

Western_Blot_Workflow Start Cell_Culture 1. Cell Culture (e.g., HepG2) Start->Cell_Culture Serum_Starvation 2. Serum Starvation (4-6 hours) Cell_Culture->Serum_Starvation Inhibitor_Treatment 3. Pre-treat with This compound or Vehicle Serum_Starvation->Inhibitor_Treatment Insulin_Stimulation 4. Stimulate with Insulin (10 nM, 5-10 min) Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis 5. Cell Lysis Insulin_Stimulation->Cell_Lysis Protein_Quantification 6. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 7. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 8. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 9. Antibody Incubation (p-IR, p-Akt, Total IR, Total Akt) Western_Blot->Antibody_Incubation Detection 10. Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis 11. Data Analysis Detection->Analysis End Analysis->End

DIO_Mouse_Model_Workflow Start Acclimatization 1. Acclimatize Mice (1 week, chow diet) Start->Acclimatization Diet_Induction 2. Diet Induction (12-16 weeks) Chow vs. High-Fat Diet (HFD) Acclimatization->Diet_Induction Group_Assignment 3. Group Assignment (Vehicle, this compound) Diet_Induction->Group_Assignment Treatment 4. Daily Dosing (Oral gavage or IP injection) Group_Assignment->Treatment Monitoring 5. Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic_Tests 6. Metabolic Tests (GTT, ITT) Monitoring->Metabolic_Tests Tissue_Collection 7. Tissue Collection (Liver, Muscle, Adipose) Metabolic_Tests->Tissue_Collection Analysis 8. Biochemical Analysis (Western Blot, etc.) Tissue_Collection->Analysis End Analysis->End

Experimental Protocols

1. PTP1B Enzymatic Inhibition Assay (pNPP-based)

This colorimetric assay measures the ability of this compound to inhibit the enzymatic activity of PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Materials:

    • Recombinant human PTP1B

    • pNPP (p-nitrophenyl phosphate)

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Stop Solution: 1 M NaOH

    • This compound and control compounds

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add 2 µL of the diluted compounds to the wells of a 96-well plate.

    • Prepare the PTP1B enzyme solution in Assay Buffer.

    • Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Prepare the pNPP substrate solution in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the pNPP solution to each well.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value.

2. Western Blotting for Insulin Receptor Phosphorylation

This protocol assesses the effect of this compound on the insulin signaling pathway in a cellular context.[5]

  • Materials:

    • HepG2 cells (or other insulin-responsive cell line)

    • Cell culture medium and serum

    • This compound

    • Insulin

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies: anti-phospho-Insulin Receptor β (pY1150/1151), anti-total-Insulin Receptor β, anti-phospho-Akt (S473), anti-total-Akt

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

  • Procedure:

    • Plate HepG2 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate cells with 10 nM insulin for 5-10 minutes.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

3. 2-Deoxy-D-[3H]glucose Uptake Assay

This assay measures the rate of glucose uptake into cells, a key downstream effect of insulin signaling.[5]

  • Materials:

    • 3T3-L1 adipocytes or C2C12 myotubes

    • This compound

    • Insulin

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-deoxy-D-[3H]glucose

    • 0.1 M NaOH

    • Scintillation counter

  • Procedure:

    • Differentiate cells to their mature phenotype.

    • Serum-starve the cells for 3-4 hours.

    • Pre-treat with this compound or vehicle for 1-2 hours.

    • Stimulate with insulin for 30 minutes.

    • Wash cells with KRH buffer.

    • Add KRH buffer containing 2-deoxy-D-[3H]glucose and incubate for 5-10 minutes.

    • Stop the uptake by washing with ice-cold PBS.

    • Lyse cells with 0.1 M NaOH.

    • Measure radioactivity in the lysate using a scintillation counter.

    • Normalize glucose uptake to total protein content.

4. In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the evaluation of this compound in a preclinical model of obesity and insulin resistance.

  • Materials:

    • Male C57BL/6J mice

    • High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet

    • This compound formulation

    • Equipment for oral gavage or intraperitoneal injection

    • Glucometer, insulin, and glucose solutions for GTT and ITT

  • Procedure:

    • Induce obesity by feeding mice an HFD for 12-16 weeks.

    • Randomly assign DIO mice to treatment groups (vehicle or this compound).

    • Administer the compound daily for the duration of the study.

    • Monitor body weight and food intake regularly.

    • Perform a Glucose Tolerance Test (GTT) by administering a glucose bolus after an overnight fast and measuring blood glucose at various time points.

    • Perform an Insulin Tolerance Test (ITT) by administering an insulin bolus and measuring blood glucose at various time points.

    • At the end of the study, collect tissues (liver, muscle, adipose) for pharmacodynamic analysis (e.g., Western blotting for p-IR, p-JAK2).

PTP1B inhibitors are powerful research tools for elucidating the role of PTP1B in metabolic regulation and for the preclinical evaluation of potential anti-diabetic and anti-obesity drugs. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments using this compound or other selective PTP1B inhibitors. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for Investigating Oncogenic Pathways Using PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating a variety of cellular signaling pathways.[1][2] While initially recognized for its role as a negative regulator of insulin (B600854) and leptin signaling, making it a target for diabetes and obesity research, emerging evidence has revealed its dual role in cancer.[1][3] Depending on the cellular context, PTP1B can function as either a tumor suppressor or a promoter of oncogenesis.[1] Its overexpression has been linked to the progression of several cancers, including breast, colon, and prostate cancer, often by modulating key oncogenic pathways such as the Ras/MAPK and PI3K/Akt signaling cascades.[4]

PTP1B-IN-15 is a potent, selective, cell-permeable, and allosteric inhibitor of PTP1B.[5][6] It acts in a reversible and non-competitive manner by binding to a site distinct from the active catalytic pocket, thereby preventing the conformational change required for substrate dephosphorylation.[5][6] These application notes provide a framework for utilizing this compound as a chemical probe to investigate the role of PTP1B in various oncogenic pathways.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueSpecies/FormReference
IC50 4 µMHuman PTP1B (403 residues)[5][6]
IC50 8 µMHuman PTP1B (298 residues)[5][6]

Key Oncogenic Signaling Pathways Regulated by PTP1B

PTP1B has been shown to influence several critical signaling pathways implicated in cancer development and progression. By dephosphorylating key signaling nodes, PTP1B can either positively or negatively regulate these pathways. The use of this compound allows for the investigation of the consequences of PTP1B inhibition on these cellular processes.

PTP1B in the Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. PTP1B can positively regulate this pathway by dephosphorylating and activating Src, which in turn can activate the Ras/MAPK cascade.[7] Inhibition of PTP1B with this compound is expected to decrease Src activation and subsequent downstream signaling, leading to reduced cell proliferation.

Ras_MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Src Src Src->Ras PTP1B PTP1B PTP1B->Src dephosphorylates (activates) PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

PTP1B in the Ras/MAPK Signaling Pathway.
PTP1B in the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that governs cell survival, growth, and metabolism. PTP1B can dephosphorylate and inactivate the insulin receptor and its substrates, which are upstream activators of the PI3K/Akt pathway.[5] However, in some cancer contexts, PTP1B can promote PI3K/Akt signaling.[5] By using this compound, researchers can elucidate the specific role of PTP1B in this pathway within their cancer model of interest.

PI3K_Akt_Pathway IR Insulin Receptor (IR) IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Cell Survival, Growth mTOR->Survival PTP1B PTP1B PTP1B->IR dephosphorylates (inactivates) PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

PTP1B in the PI3K/Akt Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on oncogenic pathways. It is recommended to first determine the optimal concentration of this compound for your specific cell line and experimental conditions through a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

MTT_Assay_Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with This compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for Cell Viability (MTT) Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in oncogenic pathways (e.g., p-Src, p-Akt, p-ERK).

Western_Blot_Workflow start Culture and treat cells with this compound lysis Lyse cells and quantify protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (e.g., p-Akt, Akt) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescence secondary_ab->detection analysis Analyze band intensity detection->analysis

Workflow for Western Blot Analysis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Migration Assay (Wound Healing Assay)

This assay is used to evaluate the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well or 12-well plates

  • Sterile pipette tips (p200)

  • Microscope with a camera

Procedure:

  • Seed cells in a plate to create a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing this compound or vehicle control.

  • Capture images of the wound at 0 hours.

  • Incubate the plate at 37°C and capture images of the same wound area at various time points (e.g., 12, 24, 48 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

This compound serves as a valuable research tool for elucidating the role of PTP1B in oncogenic signaling. The protocols and information provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the therapeutic potential of PTP1B inhibition in cancer. Given the context-dependent role of PTP1B, it is crucial to investigate its function in a variety of cancer models to fully understand its potential as a therapeutic target.

References

Application Notes and Protocols for PTP1B-IN-15 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] By dephosphorylating the insulin receptor (IR), its substrates (IRS proteins), and Janus Kinase 2 (JAK2), PTP1B attenuates these crucial metabolic signals.[1][4] Overactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target for drug discovery.[5][6] High-throughput screening (HTS) is a fundamental approach for identifying novel PTP1B inhibitors from large compound libraries.[1][7]

These application notes provide a detailed guide for the use of PTP1B-IN-15, a representative potent and selective PTP1B inhibitor, in various high-throughput screening assays. The protocols herein describe biochemical and cell-based methodologies to characterize the inhibitory activity and cellular efficacy of this compound and other potential inhibitors.

Mechanism of Action of PTP1B Inhibitors

PTP1B inhibitors can be classified based on their mechanism of action:

  • Active-site inhibitors: These compounds typically mimic the phosphotyrosine substrate and bind to the highly conserved, positively charged active site of PTP1B, thereby preventing the dephosphorylation of its natural substrates.[1] A significant challenge in the development of these inhibitors is achieving selectivity over other homologous protein tyrosine phosphatases.[5]

  • Allosteric inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition.[8][9] This class of inhibitors can offer greater selectivity, a major advantage in drug development.[8][10] this compound is characterized as an allosteric inhibitor.

PTP1B Signaling Pathways

PTP1B plays a crucial role in negatively regulating the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose uptake and sensitivity to insulin and leptin.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR pIR->IR Dephosphorylation pIRS p-IRS pIR->pIRS IRS IRS Proteins pIRS->IRS Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 pJAK2->JAK2 Dephosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR PTP1B->pIRS PTP1B->pJAK2 PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibition

PTP1B negatively regulates insulin and leptin signaling.

High-Throughput Screening Workflow

A typical HTS campaign to identify and validate PTP1B inhibitors involves a multi-step process, from initial screening of a compound library to lead optimization.

HTS_Workflow Compound_Library Compound Library Primary_HTS Primary HTS (Biochemical Assay) Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (vs. other PTPs) Dose_Response->Selectivity_Assays Cell_Based_Assays Cell-Based Assays (Target Engagement) Selectivity_Assays->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

A typical workflow for PTP1B inhibitor HTS.

Quantitative Data for this compound

The following tables summarize the key quantitative data for a representative PTP1B inhibitor, designated here as this compound.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValue
IC50 (PTP1B) 50 nM
Mechanism of Action Allosteric
Substrate pNPP

Table 2: Selectivity Profile of this compound

PhosphataseIC50Selectivity (fold vs. PTP1B)
PTP1B 50 nM1
TCPTP >10 µM>200
SHP2 >25 µM>500

Table 3: HTS Assay Parameters and Performance

ParameterValueDescription
Z' Factor 0.78A measure of assay quality and suitability for HTS.[11]
Coefficient of Variation (%CV) < 10%A measure of the variability of the assay signal.
Substrate Concentration (pNPP) 2 mMAt or near the Km value.
Enzyme Concentration (PTP1B) 0.5 nMOptimal concentration for kinetic experiments.[8]

Experimental Protocols

Biochemical HTS Assay for PTP1B Inhibition (pNPP-based)

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate to measure PTP1B activity.[1] The dephosphorylation of pNPP by PTP1B produces p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[1][12]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT[1]

  • Stop Solution: 1 M NaOH[13]

  • This compound and control compounds

  • 384-well microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.

    • Include positive controls (e.g., Sodium Orthovanadate) and negative controls (DMSO vehicle).[1]

  • Enzyme Preparation:

    • Dilute the recombinant PTP1B enzyme to the desired concentration (e.g., 0.5 nM) in cold Assay Buffer.[1]

  • Assay Reaction:

    • Add PTP1B enzyme solution (e.g., 10 µL) to each well of the compound plate.

    • Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.[1][12]

    • Prepare the pNPP substrate solution in Assay Buffer to a final concentration that is at or near the Km value (e.g., 2 mM).[1]

    • Initiate the enzymatic reaction by adding the pNPP solution (e.g., 10 µL) to each well.[1]

  • Reaction Incubation and Termination:

    • Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes).[13]

    • Stop the reaction by adding the Stop Solution (e.g., 10 µL of 1 M NaOH) to each well.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for PTP1B Target Engagement

This protocol describes a method to assess the ability of this compound to increase the phosphorylation of a PTP1B substrate, such as the insulin receptor, in a cellular context.[1]

Materials:

  • A suitable cell line (e.g., HepG2, HEK293) expressing the insulin receptor

  • Cell culture medium and supplements

  • This compound and control compounds

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-IR, anti-total-IR

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.[1]

  • Insulin Stimulation:

    • Stimulate the cells with a final concentration of 10 nM insulin for 5-10 minutes at 37°C.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer to each well.

    • Collect the cell lysates and clarify by centrifugation.[1]

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-IR and total-IR.

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a suitable chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-IR and total-IR.

    • Normalize the phospho-IR signal to the total-IR signal.

    • Determine the fold-increase in IR phosphorylation in the presence of this compound compared to the vehicle control.

Conclusion

This compound serves as a valuable tool for studying the role of PTP1B in cellular signaling and for the discovery of novel therapeutic agents for metabolic diseases. The protocols and data presented in these application notes provide a comprehensive framework for utilizing this compound in high-throughput screening campaigns and for characterizing its inhibitory activity and cellular efficacy. The provided methodologies can be adapted for the evaluation of other potential PTP1B inhibitors.

References

Troubleshooting & Optimization

Optimizing PTP1B-IN-15 Concentration for Cell Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of PTP1B-IN-15 in cell-based assays. Below, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. It functions by dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2).[1][3] By inhibiting PTP1B, this compound is expected to increase the phosphorylation of these substrates, thereby enhancing downstream signaling cascades. This makes it a valuable tool for studying metabolic diseases like type II diabetes and obesity.[1]

Q2: What is a recommended starting concentration for this compound in cell assays?

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid or as a stock solution in DMSO.[1] For the solid form, dissolve it in cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.

Q4: Is this compound cell-permeable?

Many small molecule inhibitors targeting the active site of PTPs can have limited cell permeability due to their charged nature, designed to mimic phosphotyrosine.[4][5] While specific data for this compound is not detailed, it is crucial to verify its effects in a whole-cell context. If you are not observing the expected downstream effects, cell permeability could be a contributing factor.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
No or low inhibitory effect observed 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line and experimental conditions. 2. Compound Instability: The inhibitor may be degrading in the cell culture medium over long incubation periods. 3. Poor Cell Permeability: The compound may not be efficiently entering the cells.[4][5] 4. High PTP1B Expression: The cell line used may have very high endogenous levels of PTP1B, requiring a higher inhibitor concentration.1. Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration. 2. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of stock solutions to light. 3. Increase Incubation Time or Concentration: If permeability is suspected, try a higher concentration or a longer incubation period. 4. Confirm Target Expression: Verify the expression level of PTP1B in your cell line using Western blot or qPCR.
High Cell Death or Cytotoxicity 1. Concentration is too high: this compound may be causing off-target effects or general toxicity at the concentration used. For some PTP1B inhibitors, cytotoxicity has been observed at high concentrations (e.g., 300 µM).[6] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT, LDH release) with a range of this compound concentrations to identify the maximum non-toxic concentration for your cell line.[5][6][7] 2. Check Final Solvent Concentration: Ensure the final concentration of DMSO or other solvents is at a non-toxic level (typically <0.5%) and is consistent across all wells, including controls.
Inconsistent Results Between Experiments 1. Inconsistent Reagent Preparation: Variations in the preparation of stock and working solutions. 2. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health. 3. Pipetting Errors: Inaccurate dispensing of the inhibitor or other reagents.1. Standardize Solution Preparation: Prepare a large batch of the stock solution and aliquot for single use. Always use calibrated pipettes. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 3. Use a Master Mix: For treating multiple wells, prepare a master mix of the inhibitor in the medium to ensure consistent concentration across all replicates.
High Background in Western Blots for Phospho-proteins 1. Inadequate Inhibition of Endogenous Phosphatases During Lysis: Phosphatases remain active after cell lysis, leading to dephosphorylation of target proteins.1. Use Phosphatase Inhibitor Cocktails: Supplement your cell lysis buffer with a broad-spectrum phosphatase inhibitor cocktail immediately before use. Keep samples on ice at all times during processing.

Experimental Protocols

Dose-Response Curve to Determine Optimal Concentration

This protocol outlines a general method to determine the effective concentration of this compound for inhibiting PTP1B activity in a cell-based assay, using phosphorylation of a downstream target (e.g., STAT3) as a readout.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • Stimulating agent (e.g., insulin, leptin, or relevant cytokine)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation: The following day, gently wash the cells with PBS and replace the complete medium with a serum-free or low-serum medium. Incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium (e.g., 0 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 20 µM). The 0 µM well will serve as the vehicle control and should contain the same final concentration of DMSO as the other wells. Remove the starvation medium and add the this compound dilutions to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Add the stimulating agent (e.g., insulin at 100 nM) to all wells (except for a negative control) and incubate for the recommended time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Collect the cell lysates and determine the protein concentration. Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of the target protein (e.g., p-STAT3) and the total protein levels (e.g., STAT3) as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the effective concentration range.

Cell Viability Assay (MTT)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Inhibitor Treatment: Prepare a range of this compound concentrations in a complete culture medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent). Replace the medium in the wells with the inhibitor dilutions.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot cell viability against the inhibitor concentration to determine the cytotoxic concentration (e.g., CC50).

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS phosphorylates (p) LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake promotes STAT3 STAT3 JAK2->STAT3 phosphorylates (p) Gene_Expression Gene Expression STAT3->Gene_Expression regulates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B inhibits Insulin Insulin Insulin->IR binds Leptin Leptin Leptin->LeptinR binds

Caption: PTP1B signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells and allow to adhere B Serum starve cells A->B C Treat with this compound dose range B->C D Stimulate with agonist (e.g., insulin) C->D E Lyse cells and collect protein D->E F Perform Western blot for p-target and total target E->F G Quantify and analyze results F->G

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Start: Inconsistent or No Effect Q1 Is this the first time using this lot of this compound? Start->Q1 A1_Yes Perform dose-response and cytotoxicity assays Q1->A1_Yes Yes A1_No Have experimental conditions (cell line, passage #) been consistent? Q1->A1_No No A2_No Standardize cell culture and experimental protocols A1_No->A2_No No A2_Yes Are stock and working solutions prepared fresh for each experiment? A1_No->A2_Yes Yes A3_No Prepare fresh solutions and use single-use aliquots A2_Yes->A3_No No A3_Yes Consider cell permeability issues or consult further technical support A2_Yes->A3_Yes Yes

Caption: Troubleshooting decision tree for this compound experiments.

References

PTP1B-IN-15 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in their experiments, with a focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for PTP1B inhibitors and why?

The most common off-target for PTP1B inhibitors is T-cell protein tyrosine phosphatase (TCPTP), encoded by the PTPN2 gene.[1][2] This is due to the high degree of structural similarity between the catalytic domains of PTP1B and TCPTP, with some reports citing 72% sequence identity and 86% similarity.[2][3] This homology makes it challenging to design inhibitors that bind exclusively to the active site of PTP1B without also affecting TCPTP.[2] Allosteric inhibitors, which bind to less conserved regions of the enzyme, are generally designed to achieve greater selectivity.[4]

Q2: I'm observing unexpected cellular effects not related to insulin (B600854) or leptin signaling. Could this be an off-target effect?

While it could be an off-target effect (primarily via TCPTP inhibition), it's also possible that the observed phenotype is a true on-target effect of PTP1B inhibition in a different signaling context. PTP1B is a crucial regulator in numerous pathways beyond metabolism.[4]

Key signaling pathways negatively regulated by PTP1B include:

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS-1/2), acting as a brake on glucose uptake pathways.[4][5]

  • Leptin Signaling: PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator in the leptin pathway that regulates appetite and energy balance.[4][5]

  • Growth Factor Signaling: PTP1B has been shown to modulate signaling from receptors like the Epidermal Growth Factor Receptor (EGFR).[4]

  • T-Cell Receptor (TCR) Signaling: PTP1B can influence TCR signaling by affecting adaptor proteins and kinases, playing a role in immune response regulation.[6][7]

If you suspect an off-target effect, the primary candidate is TCPTP, which regulates distinct but sometimes overlapping pathways, including STAT3 and AKT signaling.[8]

Q3: What are the known downstream consequences of inhibiting the off-target TCPTP?

Inhibition of TCPTP can lead to a range of cellular effects that might be misinterpreted as PTP1B-specific actions. Key substrates of TCPTP include:

  • STAT3: TCPTP dephosphorylates the transcription factor STAT3. Inhibition of TCPTP can lead to increased STAT3 phosphorylation and activity, which is involved in cell proliferation and survival.[5][8]

  • AKT: TCPTP can negatively regulate the PI3K/AKT signaling pathway.[8] Off-target inhibition may result in elevated AKT phosphorylation.

  • Lck and Fyn: In T-cells, TCPTP negatively regulates TCR signaling by dephosphorylating the Src-family kinases Lck and Fyn, which would otherwise suppress downstream ERK1/2 activation.[6]

Therefore, unexpected increases in p-STAT3, p-AKT, or altered T-cell responses could indicate off-target TCPTP inhibition.

Quantitative Data: Inhibitor Selectivity Profile

Due to the lack of publicly available selectivity data for PTP1B-IN-15, this section provides data for PTP1B-IN-14 , a highly selective, allosteric PTP1B inhibitor, to serve as a representative example. Allosteric inhibitors are designed to bind to less conserved regions of the enzyme, often resulting in greater selectivity over active-site inhibitors.[4]

PhosphatasePTP1B-IN-14 Inhibition (%) @ 10 µMPTP1B-IN-13 Inhibition (%) @ 10 µM
PTP1B 95.6 89.3
TCPTP15.212.5
SHP110.39.8
SHP211.511.2
PTPRA13.110.6
PTPRE12.511.8
Data sourced from Yang Y, et al. J Chem Inf Model. 2021.[4]

Troubleshooting Guides

Problem 1: My experimental results are inconsistent or show a weaker-than-expected effect.

  • Question: Could my inhibitor be degrading in the culture medium?

    • Answer: Yes, small molecules can be susceptible to hydrolysis, oxidation, or enzymatic degradation in aqueous culture media. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared inhibitor every 24 hours to maintain a consistent effective concentration. Always prepare fresh working solutions from a frozen DMSO stock immediately before use.[1]

  • Question: Why is the IC50 value in my cellular assay much higher than the reported biochemical IC50?

    • Answer: This is a common observation with several potential causes. The inhibitor may be actively removed from cells by efflux pumps. Additionally, if your medium contains serum, the compound can bind to serum proteins like albumin, reducing its free, active concentration. Consider reducing serum levels during treatment or using known efflux pump inhibitors to diagnose these issues. Finally, ensure your chosen cell line expresses sufficient levels of PTP1B.[1]

Problem 2: I am observing unexpected cell death or proliferation.

  • Question: My cells are showing increased proliferation and STAT3 phosphorylation after treatment. Is this an on-target or off-target effect?

    • Answer: This phenotype strongly suggests off-target inhibition of TCPTP. TCPTP is a key negative regulator of STAT3.[5][8] To confirm this, you should perform control experiments as outlined in the workflow below. An ideal control is to use a structurally different PTP1B inhibitor; if the new inhibitor does not cause the same effect, the proliferation is likely due to an off-target activity of the original compound.[1]

  • Question: How can I definitively distinguish between on-target PTP1B effects and off-target effects?

    • Answer: The most rigorous method is to use a PTP1B knockout (KO) or knockdown (KD) cell line. If the inhibitor produces the same effect in cells lacking PTP1B, the effect is unequivocally off-target. A rescue experiment, where you re-express a resistant form of PTP1B, can also confirm on-target activity.[1]

Signaling and Workflow Diagrams

cluster_insulin Insulin Pathway cluster_leptin Leptin Pathway cluster_tcp_offtarget Potential Off-Target Pathway (TCPTP) IR Insulin Receptor (IR) IRS IRS-1 IR->IRS PI3K_AKT PI3K/AKT Pathway IRS->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 LR Leptin Receptor (LR) JAK2 JAK2 LR->JAK2 STAT3_L STAT3 JAK2->STAT3_L Gene_L Gene Expression (Appetite Regulation) STAT3_L->Gene_L EGFR EGFR AKT_T AKT EGFR->AKT_T STAT3_T STAT3 EGFR->STAT3_T Proliferation Cell Proliferation & Survival AKT_T->Proliferation STAT3_T->Proliferation PTP1B PTP1B (Target) PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates TCPTP TCPTP (Off-Target) TCPTP->AKT_T Dephosphorylates TCPTP->STAT3_T Dephosphorylates Inhibitor This compound Inhibitor->PTP1B On-Target Inhibition Inhibitor->TCPTP Potential Off-Target Inhibition

Caption: On-target vs. potential off-target signaling pathways for a PTP1B inhibitor.

start Unexpected Phenotype Observed (e.g., increased proliferation) hypo Hypothesis: Off-target effect via TCPTP? start->hypo exp1 Step 1: Biochemical Assay Perform in vitro selectivity screen (PTP1B vs. TCPTP, SHP1, etc.) hypo->exp1 res1 Is inhibitor selective for PTP1B? exp1->res1 exp2 Step 2: Cellular Controls Use a structurally different PTP1B inhibitor res1->exp2 Yes conc2 Conclusion: Phenotype is likely an OFF-TARGET effect res1->conc2 No res2 Is phenotype reproduced? exp2->res2 exp3 Step 3: Genetic Controls Test inhibitor in PTP1B KO/KD cell line res2->exp3 Yes res2->conc2 No res3 Is phenotype still present? exp3->res3 conc1 Conclusion: Phenotype is likely an ON-TARGET effect of PTP1B res3->conc1 No res3->conc2 Yes

Caption: Experimental workflow for troubleshooting suspected off-target effects.

Experimental Protocols

Protocol 1: In Vitro Phosphatase Selectivity Assay (pNPP-based)

This protocol outlines a method to determine the selectivity of an inhibitor against a panel of phosphatases using the generic substrate p-nitrophenyl phosphate (B84403) (pNPP), which produces a yellow colorimetric product upon dephosphorylation.

Materials:

  • Purified recombinant human phosphatases (PTP1B, TCPTP, SHP1, etc.)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4)

  • p-Nitrophenyl phosphate (pNPP)

  • PTP1B inhibitor (e.g., this compound) dissolved in DMSO

  • Stop Solution (1 M NaOH)

  • 96-well microplate

  • Microplate reader (405 nm absorbance)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of your inhibitor in Assay Buffer. Keep the final DMSO concentration consistent across all wells (e.g., 1%).

    • Dilute each phosphatase to its working concentration in ice-cold Assay Buffer.

    • Prepare a 2X working solution of pNPP in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer to each well.

    • Add 25 µL of the appropriate inhibitor dilution to test wells. Add 25 µL of Assay Buffer with the same DMSO concentration to control wells.

    • Add 25 µL of the diluted phosphatase solution to each well.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzymes.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the 2X pNPP solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction:

    • Terminate the reaction by adding 100 µL of 1 M NaOH to each well.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (wells with no enzyme).

    • Calculate the percent inhibition for each phosphatase at each inhibitor concentration relative to the DMSO control.

    • Plot the data to determine IC50 values for each phosphatase to quantify selectivity.[4]

Protocol 2: Western Blot for On-Target (p-IR) and Off-Target (p-STAT3) Engagement

This protocol allows for the simultaneous assessment of on-target PTP1B inhibition (by measuring an increase in Insulin Receptor phosphorylation) and potential off-target TCPTP inhibition (by measuring an increase in STAT3 phosphorylation).

Materials:

  • Cell line of interest (e.g., HepG2)

  • PTP1B inhibitor and DMSO (vehicle)

  • Insulin (for stimulation)

  • Ice-cold PBS

  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitor cocktails)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and PVDF membranes

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary Antibodies: anti-p-IR (Tyr1150/1151), anti-total IR, anti-p-STAT3 (Tyr705), anti-total STAT3.

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve cells for 4-6 hours.

    • Pre-treat cells with the PTP1B inhibitor or DMSO vehicle at desired concentrations for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with 100 nM insulin for 10 minutes to activate the insulin receptor pathway.

  • Cell Lysis:

    • Immediately place the plate on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-IR and anti-p-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize bands using an ECL substrate and imaging system.

  • Analysis:

    • Quantify band intensities. An increase in the p-IR/total IR ratio indicates on-target PTP1B inhibition. An increase in the p-STAT3/total STAT3 ratio suggests potential off-target TCPTP inhibition.[1][8]

References

Preventing PTP1B-IN-15 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent and selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and other downstream targets, thereby enhancing insulin sensitivity. This makes it a valuable tool for research in type 2 diabetes and obesity.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and activity of this compound. The recommended storage conditions are summarized in the table below. It is highly advisable to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation.[5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of this compound in the calculated volume of DMSO. Gentle vortexing or sonication may be used to ensure the compound is completely dissolved.[6] Always use high-purity, sterile-filtered DMSO to minimize contaminants and water content, as moisture can promote degradation.[6]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: While DMSO is a common solvent, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[6][7] Always include a vehicle control (media with the same final concentration of DMSO as your highest inhibitor concentration) in your experiments to account for any effects of the solvent itself.[5]

Troubleshooting Guide

This guide addresses common issues related to the stability and activity of this compound in solution.

Problem 1: I am observing a decrease in the inhibitory effect of this compound over the course of my experiment.

  • Possible Cause: The compound may be degrading in the aqueous cell culture medium at 37°C. While specific stability data for this compound in culture media is not widely available, many small molecules are susceptible to hydrolysis or other forms of degradation over time.[8]

  • Suggested Solutions:

    • Prepare Fresh Working Solutions: Always dilute the DMSO stock solution into your culture medium immediately before treating your cells. Avoid storing the inhibitor in aqueous solutions for extended periods.[8]

    • Replenish the Inhibitor: For long-term experiments (e.g., >24 hours), consider replacing the culture medium with freshly prepared medium containing the inhibitor at regular intervals.[8]

    • Perform a Stability Assessment: Conduct an experiment to determine the stability of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).

Problem 2: I see a precipitate forming when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium.

  • Possible Cause: The solubility limit of this compound has been exceeded in the final aqueous solution. While highly soluble in DMSO, its solubility in aqueous buffers is significantly lower.[6]

  • Suggested Solutions:

    • Reduce the Final Concentration: The most direct solution is to use a lower final concentration of the inhibitor in your assay.

    • Modify the Dilution Method: Instead of a single dilution step, try serial dilutions. Ensure rapid and thorough mixing immediately after adding the DMSO stock to the aqueous solution to avoid localized high concentrations that can lead to precipitation.[6]

    • Increase the Final DMSO Concentration: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain solubility. However, be mindful of potential solvent toxicity.

Quantitative Data Summary

FormStorage TemperatureDurationSource
Powder-20°C3 years[1]
In Solvent (DMSO)-80°C6 months[1]
In Solvent (DMSO)-20°C1 month[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • High-purity DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water with 0.1% formic acid

  • Internal standard (a stable, structurally similar compound if available)

  • Sterile microcentrifuge tubes

  • HPLC vials

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the working solution by diluting the stock solution in your cell culture medium to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.

  • Experimental Setup:

    • Dispense 1 mL of the 10 µM this compound working solution into several sterile microcentrifuge tubes.

    • Immediately process the first tube as the time 0 (T=0) sample.

    • Incubate the remaining tubes at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Sample Processing:

    • To 100 µL of the medium sample, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.[9]

    • Vortex the sample for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a C18 reverse-phase column and a suitable gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[9]

    • Monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.[9]

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Mandatory Visualizations

PTP1B Signaling Pathways

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylation IRS1 IRS-1 PI3K_AKT PI3K/AKT Pathway pIRS1->PI3K_AKT GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Phosphorylation JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Exp Gene Expression pSTAT3->Gene_Exp PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Troubleshooting Workflow for this compound Degradation

Troubleshooting_Workflow start Start: Reduced inhibitor activity observed check_storage 1. Verify Storage Conditions - Powder at -20°C? - DMSO stock at -80°C? - Aliquoted to avoid freeze-thaw? start->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes improper_storage Action: Use a fresh, properly stored aliquot. Re-test. check_storage->improper_storage No check_prep 2. Review Solution Preparation - Fresh working solution used? - Anhydrous, high-purity DMSO? storage_ok->check_prep prep_ok Preparation is Correct check_prep->prep_ok Yes improper_prep Action: Prepare fresh working solution from stock immediately before use. check_prep->improper_prep No check_precipitation 3. Check for Precipitation - Visible precipitate in media? prep_ok->check_precipitation precipitation_ok No Precipitate check_precipitation->precipitation_ok No precipitate_found Action: - Lower final concentration. - Use serial dilution with rapid mixing. check_precipitation->precipitate_found Yes run_stability_assay 4. Suspect Media Instability - Perform HPLC-MS stability assay to measure half-life in your media. precipitation_ok->run_stability_assay end End: Optimize protocol based on findings (e.g., replenish media) run_stability_assay->end

Caption: A logical workflow for troubleshooting this compound degradation issues.

References

PTP1B-IN-15 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the PTP1B inhibitor, PTP1B-IN-15. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[3][4] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates these signaling cascades. This compound inhibits the enzymatic activity of PTP1B, leading to sustained phosphorylation of its downstream targets, thereby enhancing insulin and leptin signaling. This makes it a valuable tool for research in type 2 diabetes, obesity, and related metabolic disorders.[1]

Q2: How should I dissolve and store this compound?

For stock solutions, it is recommended to dissolve this compound in DMSO.[5] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes. For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the recommended experimental controls when using this compound?

To ensure the validity of your experimental results, it is crucial to include the following controls:

  • Vehicle Control (Negative Control): Treat a set of cells with the same concentration of DMSO used to dissolve this compound. This will account for any effects of the solvent on the cells.

  • Positive Control: A well-characterized PTP1B inhibitor can be used as a positive control to confirm that the assay is responsive to PTP1B inhibition.

  • Untreated Control: A group of cells that does not receive any treatment can serve as a baseline for your experimental readouts.

  • Specificity Control (Optional but Recommended): To confirm that the observed effects are specifically due to the inhibition of PTP1B, consider using cells with PTP1B knockdown (e.g., using siRNA) or knockout. The effect of this compound should be significantly reduced or absent in these cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibitory effect observed 1. Incorrect inhibitor concentration: The concentration of this compound may be too low for your specific cell line or assay. 2. Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell line variability: Different cell lines may have varying levels of PTP1B expression and sensitivity to the inhibitor.1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure proper storage of the stock solution at -20°C or -80°C. Prepare fresh working solutions for each experiment. 3. Verify PTP1B expression in your cell line of choice.
Precipitation of the compound in cell culture medium Low solubility in aqueous solutions: this compound, like many small molecule inhibitors, has higher solubility in organic solvents like DMSO than in aqueous media.1. Ensure the final DMSO concentration is kept low (≤ 0.1%). 2. Prepare fresh dilutions from your DMSO stock immediately before use. 3. If precipitation persists, consider gently warming the medium or using a different formulation if compatible with your experimental setup.
High background in enzymatic assays 1. Contaminated reagents: Reagents may be contaminated with phosphate (B84403). 2. Substrate instability: The substrate may be degrading spontaneously.1. Use high-purity reagents and buffers. 2. Run a "no enzyme" control to measure the rate of non-enzymatic substrate degradation. Subtract this background from your experimental values.
Inconsistent results between experiments 1. Variability in cell culture: Differences in cell confluency, passage number, or serum concentration can affect results. 2. Inconsistent inhibitor preparation: Errors in dilution or storage of this compound.1. Standardize your cell culture conditions. Use cells within a consistent passage number range. 2. Prepare fresh dilutions of the inhibitor for each experiment from a properly stored stock.

Quantitative Data

While this compound is described as a potent and selective inhibitor, specific quantitative data such as IC50 values are not consistently available in the public domain. Researchers are advised to determine the effective concentration range for their specific experimental system through dose-response studies. For context, other allosteric PTP1B inhibitors have reported IC50 values in the low micromolar range.[6]

Parameter Value Notes
IC50 (this compound) Data not publicly availableRecommended to be determined empirically.
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[1]
Recommended Solvent DMSO[5]

Experimental Protocols

PTP1B Enzymatic Assay (using pNPP)

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B and the inhibitory effect of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO vehicle control.

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the PTP1B enzyme to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol assesses the effect of this compound on the insulin signaling pathway in a cell-based assay by measuring the phosphorylation of the insulin receptor (IR).

Materials:

  • Cells (e.g., HepG2, MCF-7)

  • This compound

  • Insulin

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-IR, anti-IR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IR and total IR. A loading control like GAPDH should also be probed.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of p-IR to total IR.

Visualizations

PTP1B_Signaling_Pathway cluster_0 Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling. This compound inhibits this action.

Western_Blot_Workflow A 1. Cell Seeding & Growth B 2. Serum Starvation (Overnight) A->B C 3. Pre-treatment with this compound or Vehicle B->C D 4. Insulin Stimulation C->D E 5. Cell Lysis D->E F 6. Protein Quantification E->F G 7. SDS-PAGE & Western Blot F->G H 8. Antibody Incubation (p-IR, IR) G->H I 9. Detection & Analysis H->I

Caption: Experimental workflow for Western Blot analysis of PTP1B inhibition.

Troubleshooting_Logic Start No or Weak Effect Observed Q1 Is the stock solution properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was a dose-response performed? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Store at -20°C or -80°C. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are appropriate controls included? A2_Yes->Q3 Sol2 Perform dose-response to find the optimal concentration. A2_No->Sol2 A3_No No Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Sol3 Include vehicle (DMSO) and positive controls. A3_No->Sol3 End Consider cell-specific effects or off-target issues. Verify PTP1B expression. A3_Yes->End

Caption: Logic diagram for troubleshooting experimental issues with this compound.

References

Technical Support Center: PTP1B-IN-15 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data and established protocols specifically for PTP1B-IN-15 are limited. This guide provides troubleshooting advice, experimental protocols, and data based on the closely related allosteric inhibitor PTP1B-IN-14 and general methodologies for the PTP1B inhibitor class. Researchers should use this information as a starting point and optimize conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound is expected to enhance insulin and leptin sensitivity, making it a valuable research tool for type II diabetes and obesity.[1] While the exact mechanism for this compound is not detailed in available literature, it is part of a class of inhibitors that often target allosteric sites. Allosteric inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that reduces its catalytic activity.[2][3] This can offer greater selectivity over other highly homologous phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP).[2][4]

Q2: How should I store and handle this compound?

This compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[5]

Q3: I'm observing precipitation of this compound in my cell culture medium. What should I do?

This is a common issue with small molecule inhibitors which often have limited aqueous solubility. This compound is typically dissolved in DMSO for a stock solution.[1] When diluting into your aqueous culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent both solvent-induced cytotoxicity and compound precipitation. If precipitation persists, consider preparing fresh dilutions from your stock for each experiment and adding it to the medium with gentle mixing.

Q4: I'm not seeing the expected inhibitory effect in my cell-based assay. What are the possible reasons?

Several factors could contribute to a weak or absent effect:

  • Suboptimal Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Compound Degradation: Ensure proper storage of the stock solution. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared inhibitor to maintain its effective concentration.

  • Cell Line Specifics: The expression level of PTP1B can differ between cell lines, affecting the required inhibitor concentration.

  • High Serum Concentration: Components in serum can sometimes interfere with the activity of small molecule inhibitors. If possible, and compatible with your cell line's health, consider reducing the serum concentration during the treatment period.

Troubleshooting Guides

Problem 1: High background or non-specific bands in Western Blot for p-IR/p-Akt.
  • Possible Cause 1: Inadequate Blocking.

    • Solution: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.[6][7]

  • Possible Cause 2: Antibody Concentration Too High.

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with low background.[8][9]

  • Possible Cause 3: Insufficient Washing.

    • Solution: Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[8][9]

Problem 2: Inconsistent results in the in vitro enzymatic assay.
  • Possible Cause 1: Pipetting Errors.

    • Solution: Use calibrated pipettes and perform serial dilutions in a larger volume to minimize inaccuracies. Prepare a master mix for reagents where possible to ensure consistency across wells.[10]

  • Possible Cause 2: Edge Effects in the 96-well Plate.

    • Solution: Avoid using the outermost wells of the plate as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water to create a humidified environment.[10]

  • Possible Cause 3: Substrate Depletion.

    • Solution: Ensure the reaction is within the linear range by optimizing the incubation time. A long incubation can lead to substrate depletion and a non-linear reaction rate, affecting IC50 calculations.[10]

Data Presentation

Inhibitor NameTarget(s)IC50Notes
PTP1B-IN-14 PTP1B0.72 µMSelective, allosteric inhibitor.[3]
Trodusquemine (MSI-1436) PTP1B1 µMNatural allosteric inhibitor with good specificity over TCPTP (IC50: 224 µM).[11]
Ertiprotafib PTP1B/PPARα/γ1.6 - 29 µMActive site inhibitor with off-target effects.
JTT-551 PTP1BKᵢ of 0.22 ± 0.04 μMGood selectivity over TCPTP (Kᵢ of 9.3 ± 0.4 µM).

Experimental Protocols

General Protocol for In Vitro PTP1B Enzymatic Assay (Colorimetric)

This protocol is adapted for a 96-well plate format using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, which turns yellow upon dephosphorylation.[12]

Materials:

  • Recombinant Human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • This compound dissolved in DMSO

  • Stop Solution: 1 M NaOH

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.

  • Add 2 µL of the diluted inhibitor or DMSO to each well.

  • Add 48 µL of PTP1B enzyme solution (at a pre-determined optimal concentration) to each well.

  • Pre-incubate the plate for 15 minutes at 37°C.[10]

  • Initiate the reaction by adding 50 µL of pNPP substrate solution.

  • Incubate for 30 minutes at 37°C, ensuring the reaction stays within the linear range.

  • Stop the reaction by adding 50 µL of 1 M NaOH.[10]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

General Protocol for Western Blot Analysis of Insulin Receptor (IR) Phosphorylation

This protocol assesses the cellular activity of this compound by measuring the phosphorylation of the insulin receptor, a direct substrate of PTP1B.

Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, MCF-7) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 10-100 nM) for 5-15 minutes.

Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against phosphorylated IR (p-IR) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL detection system.

  • Strip and re-probe the membrane for total IR and a loading control (e.g., GAPDH or β-actin) to normalize the data.

General Protocol for Cell Viability Assay (MTT)

This assay is used to determine if this compound has cytotoxic effects at the concentrations used in cellular experiments.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]

  • Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[14]

  • Read the absorbance at 570-590 nm.

  • Plot cell viability against inhibitor concentration to assess cytotoxicity.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (IR) p_IR p-IR (Active) Insulin_Receptor->p_IR Autophosphorylation Insulin Insulin Insulin->Insulin_Receptor Binds p_IRS1 p-IRS-1 p_IR->p_IRS1 Phosphorylates IRS1 IRS-1 IRS1->p_IRS1 PI3K_Akt PI3K/Akt Pathway p_IRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->p_IR Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

Western_Blot_Workflow Start Cell Seeding & Growth Serum_Starve Serum Starvation (Overnight) Start->Serum_Starve Inhibitor_Treatment Pre-treat with this compound (1-2h) Serum_Starve->Inhibitor_Treatment Stimulation Insulin Stimulation (5-15 min) Inhibitor_Treatment->Stimulation Lysis Cell Lysis & Protein Quantification Stimulation->Lysis SDS_PAGE SDS-PAGE & Membrane Transfer Lysis->SDS_PAGE Blocking Blocking (1h) SDS_PAGE->Blocking Primary_Ab Primary Antibody (p-IR) Incubation (Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (1h) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis (Normalization) Detection->Analysis End Results Analysis->End

Caption: Workflow for Western Blot analysis of PTP1B inhibition.

Troubleshooting_Logic Start Experiment Issue Observed No_Effect No/Weak Effect in Cells? Start->No_Effect e.g. Precipitate Precipitation in Media? Start->Precipitate e.g. High_Background High WB Background? Start->High_Background e.g. Dose_Response Perform Dose-Response No_Effect->Dose_Response Yes Check_Degradation Check Compound Stability (Fresh Aliquots, Replenish Media) No_Effect->Check_Degradation No Check_DMSO Lower Final DMSO Concentration Precipitate->Check_DMSO Yes Optimize_Blocking Optimize Blocking Conditions (Time, Reagent) High_Background->Optimize_Blocking Yes Titrate_Ab Titrate Antibody Concentrations High_Background->Titrate_Ab No

Caption: Logic diagram for troubleshooting experimental issues.

References

Troubleshooting inconsistent results with PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PTP1B-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this potent and selective PTP1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[2][3][4][5] By binding to the active site of PTP1B, this compound prevents the dephosphorylation of key proteins such as the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as JAK2 in the leptin pathway.[3][4][5][6] This inhibition leads to prolonged phosphorylation and activation of these signaling pathways, making this compound a valuable tool for research in type 2 diabetes, obesity, and oncology.[1][5]

Q2: What are the recommended storage conditions for this compound and its solutions?

Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, storage at -20°C for up to three years is recommended. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation.[7]

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, specific formulations may be required, and it's important to consider the solubility and stability in the chosen vehicle.[8][9] Always ensure the final concentration of the solvent in your experimental system is not toxic to the cells and does not exceed recommended limits (e.g., <1% DMSO in cell culture).[10]

Troubleshooting Inconsistent Results

Inconsistent results are a common challenge when working with small molecule inhibitors. This section provides a structured approach to troubleshooting issues you may encounter with this compound.

Issue 1: High Variability or No Effect in Enzymatic Assays

Possible Causes & Solutions

CauseRecommended Solution
Inaccurate Reagent Preparation Prepare all buffers and solutions fresh for each experiment, paying close attention to pH and ionic strength. Ensure consistent and accurate pipetting, especially for serial dilutions.[10]
Suboptimal Assay Conditions Optimize assay parameters such as temperature, incubation times, and substrate concentration. The measured IC50 value of a competitive inhibitor is dependent on the substrate concentration.[10]
Enzyme Instability Ensure the PTP1B enzyme is stored correctly and handled on ice to maintain its activity. Variations in the amount of active enzyme can affect inhibitor potency.[10]
Inhibitor Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]
Issue 2: Inconsistent or Lack of Expected Effect in Cell-Based Assays

Possible Causes & Solutions

CauseRecommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.[7]
Compound Degradation in Media Small molecule inhibitors can be unstable in cell culture media over long incubation periods. Consider the stability of this compound in your media and refresh the media with the inhibitor if necessary for long-term experiments.[11]
Low PTP1B Expression Verify the expression level of PTP1B in your chosen cell line using methods like Western blotting or qPCR. The effect of the inhibitor will be more pronounced in cells with higher PTP1B expression.[10]
Cell Line Specific Effects The cellular context, including the expression of other phosphatases or signaling proteins, can influence the response to PTP1B inhibition.[7]
High Serum Concentration Components in serum can sometimes bind to and reduce the effective concentration of the inhibitor. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period, if appropriate for your cells.[7]
Cellular Efflux Pumps Cells may actively transport the inhibitor out, reducing its intracellular concentration. This can be investigated by co-incubation with known efflux pump inhibitors.[10]
Issue 3: Suspected Off-Target Effects

Possible Causes & Solutions

CauseRecommended Solution
Non-specific Binding To confirm that the observed phenotype is due to PTP1B inhibition, use a structurally different PTP1B inhibitor and check if it produces a similar effect.[10]
Lack of Specificity Control The most definitive control is to use a cell line where PTP1B has been knocked down (siRNA) or knocked out (CRISPR/Cas9). The effect of this compound should be significantly reduced or absent in these cells.[7]
Vehicle Control Issues Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor treatment to account for any solvent-induced effects.[7]

Experimental Protocols & Workflows

PTP1B Enzymatic Assay (Colorimetric)

This protocol outlines a common method for measuring PTP1B activity and the inhibitory effect of this compound using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-nitrophenyl phosphate (pNPP)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration.

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme to the desired concentration in ice-cold assay buffer.

  • Assay Reaction:

    • Add 10 µL of the serially diluted this compound or vehicle control to the wells of a 96-well plate.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 10 µL of the pNPP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to PTP1B activity.[12][13]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value from a dose-response curve.

Workflow for PTP1B Enzymatic Assay

G PTP1B Enzymatic Assay Workflow prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/Vehicle to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP1B Enzyme Solution add_enzyme Add Enzyme Solution to Plate prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C (10-15 min) add_enzyme->pre_incubate add_substrate Add pNPP Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C (30 min) add_substrate->incubate read_plate Measure Absorbance at 405 nm incubate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze

Caption: Workflow for a colorimetric PTP1B enzymatic assay.

Western Blotting for Insulin Receptor Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of the insulin receptor (IR) in a cellular context.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Cell culture media and reagents

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford assay reagents

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (anti-phospho-IR, anti-total-IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight to reduce basal signaling.

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.

    • Stimulate cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibodies against phospho-IR and total-IR.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[7][10]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.

Troubleshooting Logic for Western Blotting

G Western Blot Troubleshooting Logic start Inconsistent or No Effect in Western Blot check_concentration Is Inhibitor Concentration Optimal? start->check_concentration check_treatment_time Are Treatment Times Consistent? check_concentration->check_treatment_time Yes dose_response Perform Dose-Response Experiment check_concentration->dose_response No check_lysis_buffer Does Lysis Buffer Contain Phosphatase Inhibitors? check_treatment_time->check_lysis_buffer Yes optimize_time Optimize Incubation Times check_treatment_time->optimize_time No check_antibody Is Primary Antibody Working Correctly? check_lysis_buffer->check_antibody Yes add_inhibitors Add Fresh Phosphatase Inhibitors to Lysis Buffer check_lysis_buffer->add_inhibitors No check_ptp1b_expression Is PTP1B Expressed in Cell Line? check_antibody->check_ptp1b_expression Yes validate_antibody Validate Antibody with Positive Control check_antibody->validate_antibody No verify_expression Verify PTP1B Expression (WB/qPCR) check_ptp1b_expression->verify_expression No success Problem Resolved dose_response->success optimize_time->success add_inhibitors->success validate_antibody->success verify_expression->success

Caption: A logic diagram for troubleshooting Western blotting experiments.

PTP1B Signaling Pathways

PTP1B is a central negative regulator in multiple signaling cascades. Understanding these pathways is key to interpreting experimental results with this compound.

Insulin Signaling Pathway

PTP1B dephosphorylates the activated insulin receptor and its substrate IRS-1, which dampens the downstream signaling cascade that leads to glucose uptake.[2][3] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

G PTP1B in Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Leptin Signaling Pathway

PTP1B also attenuates leptin signaling by dephosphorylating JAK2, a tyrosine kinase associated with the leptin receptor.[4][14] This pathway is crucial for the regulation of appetite and energy expenditure.

G PTP1B in Leptin Signaling Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Transcription Gene Transcription (Appetite Regulation) pSTAT3->Transcription PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

Caption: PTP1B negatively regulates the leptin signaling pathway.

References

Technical Support Center: PTP1B Inhibitor Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers evaluating the cytotoxic effects of PTP1B inhibitors, such as PTP1B-IN-15, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is PTP1B and why is it a target in drug development?

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate (B84403) groups from tyrosine residues on proteins, a process called dephosphorylation.[1] It is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Overactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[1] Additionally, PTP1B is implicated in the progression of certain cancers by modulating growth factor receptor signaling.[1][3] Therefore, inhibiting PTP1B is a promising therapeutic strategy for these conditions.

Q2: How do PTP1B inhibitors work?

PTP1B inhibitors block the enzyme's catalytic activity, preventing the dephosphorylation of its target proteins.[3] This leads to prolonged activation of signaling pathways like the insulin and leptin pathways, which can improve glucose uptake and sensitivity.[1] In cancer cells, inhibiting PTP1B can decrease the activity of growth factor receptors, leading to reduced cell proliferation and survival.[1][3]

Q3: Is cytotoxicity an expected outcome of PTP1B inhibitor treatment?

Yes, cytotoxicity can be an expected outcome, particularly in cancer cell lines. By inhibiting PTP1B, these compounds can disrupt signaling pathways that are essential for cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death).[3] The extent of cytotoxicity is often dependent on the cell type and the concentration of the inhibitor.

Q4: What are common methods to assess the cytotoxicity of PTP1B inhibitors?

Commonly used cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • LDH Release Assay: This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • Cell Viability Dyes: Dyes like trypan blue or propidium (B1200493) iodide are used to differentiate between live and dead cells based on membrane integrity.

  • ATP-based Assays: These assays measure the amount of ATP present, which correlates with the number of viable cells.

Troubleshooting Guides

Below are common issues encountered during cytotoxicity experiments with PTP1B inhibitors and steps to resolve them.

Problem Potential Cause Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[5][6]- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique. - To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS.[4]
Low signal or absorbance readings Insufficient cell numbers, low metabolic activity of the cell line, or suboptimal incubation times.[7]- Optimize cell seeding density by performing a titration experiment.[7] - Increase the incubation time with the inhibitor to allow for a cytotoxic response to develop. - Ensure the assay reagent is prepared correctly and is not expired.
High background signal in control wells Contamination of the cell culture, high endogenous enzyme activity in the serum, or interference of the compound with the assay reagents.[7]- Regularly check cell cultures for any signs of microbial contamination.[7] - Use a serum-free medium during the assay incubation period if serum interference is suspected.[7] - Run a cell-free control to check for direct interactions between the inhibitor and the assay reagents.[4]
Inconsistent results between experiments Variations in cell health, passage number, or reagent preparation.[7]- Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[7] - Prepare fresh reagents for each experiment whenever possible.[7] - Standardize all incubation times for cell seeding, compound treatment, and assay development.[7]

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a PTP1B inhibitor using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in a culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells.

    • Include vehicle-only (e.g., DMSO) and no-treatment controls.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

PTP1B_Signaling_Pathway IR Insulin Receptor IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K P AKT AKT PI3K->AKT P Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Results? check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting Yes check_cells Assess Cell Health & Passage Number start->check_cells Yes check_reagents Prepare Fresh Reagents start->check_reagents Yes standardize_time Standardize Incubation Times check_pipetting->standardize_time check_cells->standardize_time check_reagents->standardize_time rerun_assay Re-run Assay standardize_time->rerun_assay

References

Technical Support Center: PTP1B-IN-15 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PTP1B-IN-15 in in vivo experiments. The information aims to help overcome common challenges and improve the efficacy of your studies.

Disclaimer

While this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), detailed in vivo efficacy studies and optimized protocols are not extensively published in peer-reviewed literature. The guidance, protocols, and data presented here are based on established methodologies for similar PTP1B inhibitors and general best practices for in vivo small molecule studies. Researchers should perform their own dose-response and pharmacokinetic studies to determine the optimal experimental conditions for their specific animal models and research questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[1] By inhibiting PTP1B, this compound is expected to enhance insulin and leptin sensitivity, making it a valuable tool for researching type 2 diabetes and obesity.[2] PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS-1/2), as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[3][4] Inhibition of PTP1B prevents this dephosphorylation, leading to prolonged activation of these signaling pathways.

Q2: How should I formulate this compound for in vivo administration?

A2: this compound is soluble in DMSO.[2] However, for in vivo use, a vehicle that ensures solubility and minimizes toxicity is crucial. Based on common practices for poorly water-soluble inhibitors, here are some suggested starting formulations. It is critical to visually inspect the final formulation for any precipitation before each administration.

Administration RouteSuggested Vehicle Composition
Oral Gavage (p.o.) 1. 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. 2. 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Intraperitoneal (i.p.) A suspension in sterile saline with <5% DMSO and 0.5-1% Tween 80.

Q3: What is a recommended starting dose and treatment duration?

A3: Based on in vivo studies with other PTP1B inhibitors, a starting dose range of 10-50 mg/kg, administered once daily, is a reasonable starting point.[5] However, the optimal dose will depend on the animal model, the specific efficacy endpoint, and the pharmacokinetic properties of the compound. A dose-escalation study is highly recommended. A typical treatment duration for metabolic studies ranges from 4 to 8 weeks.[5]

Q4: How can I confirm that this compound is engaging its target in vivo?

A4: Target engagement can be assessed by measuring the phosphorylation status of PTP1B substrates in tissues of interest (e.g., liver, skeletal muscle, adipose tissue). After treatment with this compound, an increase in the phosphorylation of the insulin receptor (at Tyr1162/1163) and Akt (at Ser473) would indicate successful target engagement.[6] This is typically measured by Western blotting. Additionally, a direct PTP1B activity assay can be performed on tissue lysates.

Q5: What are the potential off-target effects of PTP1B inhibitors?

A5: A major challenge in developing PTP1B inhibitors is achieving selectivity over other protein tyrosine phosphatases, especially the highly homologous T-cell protein tyrosine phosphatase (TC-PTP), which shares 72% sequence identity in its catalytic domain.[7][8] Off-target inhibition of TC-PTP can lead to undesired effects. While this compound is described as selective, it is good practice to assess its effects in PTP1B knockout models or to test for TC-PTP inhibition if unexpected phenotypes arise.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with PTP1B inhibitors.

IssuePotential CauseRecommended Solution
Lack of Efficacy Suboptimal Dose: The concentration of this compound may be too low to elicit a biological response.Perform a dose-escalation study (e.g., 10, 25, 50 mg/kg) to identify the optimal therapeutic window.[9]
Poor Bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations.Conduct pharmacokinetic (PK) studies to measure plasma and tissue exposure. Consider an alternative route of administration (e.g., switch from p.o. to i.p.).[9]
Formulation Issues: The inhibitor may be precipitating out of the vehicle solution, leading to inaccurate dosing.Ensure the formulation is prepared fresh daily and remains a stable solution or homogenous suspension. Visually inspect for precipitation before each use.[9]
Compound Instability: this compound may be degrading in the formulation or in vivo.Store the stock solution at -80°C for up to 6 months and at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Toxicity or Adverse Effects High Dose: The concentration of this compound may be in the toxic range.Reduce the dose and carefully monitor animals for signs of distress (e.g., weight loss, behavioral changes, ruffled fur).[9]
Vehicle Toxicity: The vehicle itself may be causing adverse effects.Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.[9]
Off-Target Effects: The inhibitor may be acting on other phosphatases or proteins.If possible, test the inhibitor in PTP1B knockout animals to confirm on-target effects. Consider evaluating activity against TC-PTP.
High Variability in Results Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor.Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IP injection). Use precise volume measurements.
Biological Variability: Differences in age, weight, or metabolic state of the animals.Use age- and weight-matched animals and randomize them into treatment groups. Acclimatize animals to the facility and handling procedures before the study begins.
Assay Variability: Inconsistent sample collection or processing.Standardize all procedures for tissue harvesting, lysate preparation, and biochemical assays. Run technical replicates for all assays.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound

This protocol provides a general guideline for preparing and administering this compound to mice.

  • Preparation of Formulation (Example for 10 mg/kg dose via oral gavage):

    • For a 25g mouse, the required dose is 0.25 mg.

    • If dosing at 10 mL/kg, the final volume is 250 µL.

    • The required concentration is 1 mg/mL.

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • To prepare a 10 mL formulation:

      • Add 1 mL of the 10 mg/mL this compound stock to 4 mL of PEG300. Mix well.

      • Add 0.5 mL of Tween-80. Mix well.

      • Add 4.5 mL of sterile saline. Mix well to form a clear solution or a fine suspension.

    • Prepare the formulation fresh daily.

  • Administration:

    • Weigh each animal daily to ensure accurate dosing.

    • Administer the calculated volume of the this compound formulation or vehicle control via the chosen route (e.g., oral gavage) at the same time each day.

    • Monitor animals for any signs of toxicity or adverse effects.

Protocol 2: PTP1B Activity Assay from Tissue Lysate

This protocol is adapted from established methods using a colorimetric substrate.[10][11][12]

  • Tissue Homogenization:

    • Harvest tissue (e.g., liver) and immediately snap-freeze in liquid nitrogen.

    • Homogenize ~30-40 mg of tissue in 500 µL of ice-cold lysis buffer (50 mM Bis-Tris, 2 mM EDTA, 0.5% Triton X-100, 20% glycerol, with freshly added 5 mM DTT and protease inhibitors).

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • PTP1B Immunoprecipitation (Optional, for increased specificity):

    • Incubate 500 µg of protein lysate with an anti-PTP1B antibody overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Activity Measurement:

    • Dilute the lysate (or resuspend the immunoprecipitated beads) in dilution buffer (50 mM Bis-Tris, 2 mM EDTA, 5 mM DTT, 20% glycerol).

    • In a 96-well plate, add 25 µL of the diluted lysate.

    • Start the reaction by adding 175 µL of assay buffer (50 mM Bis-Tris, 2 mM EDTA, 5 mM DTT, 0.01% Triton X-100, and 15 mM p-nitrophenyl phosphate (B84403) (pNPP)).

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction by adding 20 µL of 10 M NaOH.

    • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to PTP1B activity.

Protocol 3: Western Blot for p-IR and p-Akt
  • Sample Preparation:

    • Homogenize tissues as described in Protocol 2, but use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Determine protein concentration.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-Insulin Receptor β (Tyr1162/1163)

      • Total Insulin Receptor β

      • Phospho-Akt (Ser473)

      • Total Akt

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification:

    • Quantify band intensity using software like ImageJ.

    • Normalize the phosphorylated protein signal to the total protein signal to determine the change in phosphorylation status.

Visualizations

PTP1B_Insulin_Signaling cluster_0 Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIRS p-IRS-1/2 pIR->pIRS Phosphorylates IRS IRS-1/2 PI3K PI3K pIRS->PI3K pAKT p-Akt (Active) PI3K->pAKT Activates AKT Akt GLUT4 GLUT4 Translocation pAKT->GLUT4 Promotes PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B

Caption: PTP1B negatively regulates insulin signaling.

InVivo_Workflow start Start: Hypothesis formulation 1. Formulate this compound and Vehicle Control start->formulation randomization 2. Animal Acclimatization & Randomization formulation->randomization dosing 3. Daily Dosing Regimen (e.g., 4-8 weeks) randomization->dosing monitoring 4. Monitor Body Weight, Food Intake, Glucose dosing->monitoring gtt 5. Perform GTT / ITT monitoring->gtt harvest 6. Harvest Tissues (Liver, Muscle, Adipose) gtt->harvest analysis 7. Biochemical Analysis: - Western Blot (p-IR, p-Akt) - PTP1B Activity Assay harvest->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Troubleshooting_Logic start Issue Encountered: Lack of Efficacy check_formulation Is the formulation a clear solution/homogenous suspension? start->check_formulation optimize_formulation Action: Optimize Vehicle (e.g., change solvents, add surfactant) check_formulation->optimize_formulation No check_pk Is there sufficient drug exposure (PK)? check_formulation->check_pk Yes increase_dose Action: Increase Dose or Change Route (p.o. -> i.p.) check_pk->increase_dose No check_target Is the target engaged? (Increased p-IR / p-Akt) check_pk->check_target Yes troubleshoot_assay Action: Troubleshoot Western Blot or Activity Assay Protocol check_target->troubleshoot_assay No re_evaluate Possible Issue: - Model Resistance - Compound Inactivity check_target->re_evaluate Yes

References

PTP1B-IN-15 Technical Support Center: A Guide for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo administration of PTP1B-IN-15. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PTP1B inhibitors like this compound?

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), PTP1B attenuates insulin signaling.[2][5][6] Similarly, it negatively impacts leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[1][2][3][4] PTP1B inhibitors like this compound block this enzymatic activity, leading to enhanced and prolonged insulin and leptin signaling.[7] This makes them a promising therapeutic target for type 2 diabetes and obesity.[1][8]

Q2: What are the recommended delivery methods for PTP1B inhibitors in animal studies?

Based on studies with structurally related PTP1B inhibitors, the two primary methods for in vivo delivery are oral gavage and intraperitoneal (IP) injection.[1][5] The choice of administration route may depend on the specific experimental goals and the formulation of the compound.[9]

Q3: How should this compound be formulated for animal dosing?

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound. Due to the poor solubility of many small molecule inhibitors, a multi-component vehicle system is often necessary. It is crucial to first dissolve the inhibitor in an organic solvent like DMSO before adding aqueous components.[9]

For Oral Gavage:

  • A suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in water.[5]

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

For Intraperitoneal (IP) Injection:

  • A suspension in sterile saline containing a low percentage of DMSO (<5%) and a surfactant like Tween 80 (e.g., 0.5-1%).[5]

Q4: What is a typical dosage for PTP1B inhibitors in animal models?

Dosage can vary significantly based on the animal model, the specific PTP1B inhibitor, and the research application (e.g., metabolic disease vs. oncology). For PTP1B inhibitors in diet-induced obesity (DIO) mouse models, a starting dose range of 10-50 mg/kg administered once daily can be considered.[5] In cancer xenograft models, a higher starting dose range of 50-100 mg/kg daily via IP injection may be appropriate.[5] It is highly recommended to perform dose-response studies to determine the optimal dose for your specific experimental conditions.[5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Lack of Efficacy Suboptimal Dose: The concentration of this compound may be too low to elicit a biological response.Perform a dose-escalation study to identify the optimal therapeutic window.[9]
Poor Bioavailability: The inhibitor may not be reaching the target tissue in sufficient concentrations.Consider alternative routes of administration and perform pharmacokinetic studies to assess drug exposure.[9]
Formulation Issues: The inhibitor may be precipitating out of the vehicle solution.Ensure the formulation is prepared correctly and remains stable. Visually inspect for any precipitation before each administration.[9]
Toxicity or Adverse Effects High Dose: The concentration of this compound may be in the toxic range.Reduce the dose and carefully monitor the animals for any signs of distress, such as weight loss or behavioral changes.[9]
Vehicle Toxicity: The vehicle itself may be causing adverse effects.Include a vehicle-only control group in your experiment to differentiate between compound- and vehicle-related effects.[9]
Inconsistent Results Improper Compound Handling: The compound may have degraded due to improper storage.Ensure proper storage of the compound and stock solutions according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[7]
Variability in Animal Model: Differences in age, weight, or disease severity can lead to inconsistent responses.Standardize the animal model characteristics as much as possible.

Quantitative Data Summary

The following table summarizes dosage and formulation information for PTP1B inhibitors based on available literature. Note that these are starting points and may require optimization for this compound.

ParameterOral GavageIntraperitoneal (IP) Injection
Starting Dose Range (Metabolic Models) 10-50 mg/kg daily[5]10-50 mg/kg daily[5]
Starting Dose Range (Cancer Models) Not specified50-100 mg/kg daily[5]
Example Formulation 1 0.5% (w/v) CMC in water[5]Sterile saline with <5% DMSO and 0.5-1% Tween 80[5]
Example Formulation 2 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[5]N/A

Experimental Protocols

Protocol: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Compound Formulation: Prepare this compound in a suitable vehicle for the chosen administration route (see formulation guide above).

  • Administration: Administer this compound or vehicle control to the mice daily via oral gavage or IP injection for a typical treatment period of 4 to 8 weeks.[5]

  • Monitoring:

    • Body Weight: Monitor and record the body weight of each animal 2-3 times per week.[5]

    • Food Intake: Measure food intake per cage regularly.

  • Metabolic Assessments:

    • Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) via IP injection and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.[5]

    • Insulin Tolerance Test (ITT): After a short fast (e.g., 4-6 hours), administer insulin (e.g., 0.75 U/kg) via IP injection and measure blood glucose at 0, 15, 30, 45, and 60 minutes.[5]

  • Terminal Procedures:

    • Blood Collection: At the end of the study, collect blood to measure fasting insulin, leptin, triglycerides, and cholesterol.[5]

    • Tissue Harvesting: Harvest key metabolic tissues such as the liver, adipose tissue, and skeletal muscle for further analysis (e.g., Western blot for signaling proteins, histology).[5]

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR IR Insulin->IR Binds p-IR p-IR IR->p-IR Autophosphorylation p-IRS-1 p-IRS-1 p-IR->p-IRS-1 Phosphorylates IRS-1 IRS-1 PI3K/Akt Pathway PI3K/Akt Pathway p-IRS-1->PI3K/Akt Pathway Activates Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Promotes Leptin Leptin Leptin Receptor Leptin Receptor Leptin->Leptin Receptor Binds p-JAK2 p-JAK2 Leptin Receptor->p-JAK2 Activates JAK2 JAK2 JAK2 p-STAT3 p-STAT3 p-JAK2->p-STAT3 Phosphorylates STAT3 STAT3 Gene Transcription Gene Transcription (Appetite Regulation) p-STAT3->Gene Transcription Promotes PTP1B PTP1B PTP1B->p-IR Dephosphorylates PTP1B->p-JAK2 Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

experimental_workflow start Hypothesis: This compound will improve metabolic parameters model Select Animal Model (e.g., DIO mice) start->model formulation Develop Stable Formulation model->formulation dosing Determine Dose and Route of Administration formulation->dosing pilot Conduct Pilot Study (Dose-response, toxicity) dosing->pilot efficacy Execute In Vivo Efficacy Study pilot->efficacy data_collection Data Collection (Body weight, GTT, ITT) efficacy->data_collection analysis Tissue and Serum Analysis (Western blot, ELISA) data_collection->analysis conclusion Draw Conclusions on Efficacy and Mechanism analysis->conclusion

Caption: A typical experimental workflow for in vivo studies with this compound.

troubleshooting_logic start Experiment Shows Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation stable and bioavailable? check_dose->check_formulation Yes dose_response Perform dose-response study check_dose->dose_response No check_controls Are proper controls included? check_formulation->check_controls Yes pk_study Conduct pharmacokinetic study check_formulation->pk_study No include_controls Include vehicle and positive controls check_controls->include_controls No re_evaluate Re-evaluate experiment check_controls->re_evaluate Yes dose_response->re_evaluate reformulate Reformulate and check for precipitation pk_study->reformulate reformulate->re_evaluate include_controls->re_evaluate

Caption: Logical troubleshooting for lack of efficacy with this compound.

References

Technical Support Center: Overcoming PTP1B-IN-15 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PTP1B-IN-15, a representative potent and selective PTP1B inhibitor, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a decreased response to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?

A1: Acquired resistance to small molecule inhibitors like this compound in cancer cells can arise through several mechanisms:

  • Target Alteration: Mutations in the PTPN1 gene (encoding PTP1B) can alter the drug binding site, reducing the inhibitor's efficacy. While less common for allosteric inhibitors, mutations can still impact inhibitor binding and conformational changes required for inhibition.

  • Pathway Reactivation or Bypass: Cancer cells can develop resistance by upregulating parallel or downstream signaling pathways to compensate for PTP1B inhibition. This can involve the activation of other tyrosine kinases or the modulation of downstream effectors in pathways like PI3K/AKT or MAPK/ERK.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and thereby its effectiveness.

  • Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate the inhibitor more rapidly.

  • Phenotypic Changes: A subpopulation of cells may undergo epithelial-to-mesenchymal transition (EMT), leading to a more resistant and migratory phenotype.

Q2: How can we confirm that our cell line has developed resistance to this compound?

A2: Resistance can be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[2][3] This is typically determined using a cell viability assay such as the MTT or MTS assay.

Q3: What is the first troubleshooting step if we suspect this compound resistance?

A3: The first step is to perform a dose-response curve with a fresh, validated batch of this compound on both the parental and the suspected resistant cell lines. This will confirm the resistance and quantify the degree of resistance (fold-change in IC50). It is also crucial to ensure the stability and proper storage of the inhibitor.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause Recommended Action
Development of a resistant subpopulation 1. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. 2. Perform molecular profiling (e.g., sequencing of the PTPN1 gene, RNA-seq) to identify potential resistance mechanisms.
Inhibitor degradation 1. Use a fresh, validated stock of this compound. 2. Verify the storage conditions and solvent used for the inhibitor.
Changes in cell culture conditions 1. Ensure consistent cell culture practices, including media composition, serum batch, and incubator conditions. 2. Regularly test for mycoplasma contamination.
Issue 2: Complete lack of response to this compound in a previously sensitive cell line.
Possible Cause Recommended Action
Incorrect inhibitor concentration or preparation 1. Double-check all calculations for inhibitor dilution. 2. Prepare a fresh stock of this compound from a reliable source.
Cell line misidentification or contamination 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Check for cross-contamination with a resistant cell line.
Rapid development of highly resistant clones 1. Analyze for amplification of resistance-conferring genes. 2. Investigate for mutations that completely abrogate drug binding.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cancer Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of the inhibitor.[4][5][6][7]

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT assay) to determine the initial IC50 of this compound in the parental cancer cell line.

  • Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat Escalation: Continue this stepwise increase in drug concentration. It is crucial to allow the cells to recover and resume normal proliferation between each dose escalation. This process can take several months.

  • Characterize Resistant Line: Once the cell line can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold the original IC50), perform a new dose-response assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

  • Cryopreserve Stocks: At various stages of resistance development, cryopreserve vials of the cells for future experiments.

Protocol 2: Western Blot Analysis to Investigate Bypass Signaling Pathways

This protocol is for assessing the activation status of key signaling proteins that may be involved in bypassing PTP1B inhibition.

  • Cell Lysis: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-AKT/total AKT, p-ERK/total ERK, p-STAT3/total STAT3).

  • Detection and Analysis: Use an appropriate secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the relative phosphorylation levels.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when characterizing a this compound resistant cell line.

Cell Line This compound IC50 (µM) Resistance Index (Fold Change) p-AKT/total AKT ratio (relative to untreated parental) p-ERK/total ERK ratio (relative to untreated parental)
Parental0.511.01.0
Resistant5.0103.51.2

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR, HER2) RAS RAS Growth_Factor_Receptor->RAS pY PI3K PI3K Growth_Factor_Receptor->PI3K pY Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor PTP1B PTP1B PTP1B->Growth_Factor_Receptor dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: PTP1B negatively regulates growth factor signaling pathways.

Experimental_Workflow Start Start with Parental Cell Line IC50_Initial Determine Initial IC50 (MTT Assay) Start->IC50_Initial Treatment Treat with Escalating Doses of this compound IC50_Initial->Treatment Selection Select for Resistant Population Treatment->Selection IC50_Resistant Determine IC50 of Resistant Cell Line Selection->IC50_Resistant Characterization Molecular & Phenotypic Characterization IC50_Resistant->Characterization Western_Blot Western Blot (Signaling Pathways) Characterization->Western_Blot Sequencing PTPN1 Sequencing Characterization->Sequencing Drug_Efflux Drug Efflux Assay Characterization->Drug_Efflux End Identify Resistance Mechanism Western_Blot->End Sequencing->End Drug_Efflux->End Troubleshooting_Logic Start Decreased Efficacy of This compound Observed Confirm_Resistance Confirm Resistance (Dose-Response Curve) Start->Confirm_Resistance Check_Reagents Check Inhibitor Stock & Cell Line Integrity Start->Check_Reagents Resistance_Confirmed Resistance Confirmed? Confirm_Resistance->Resistance_Confirmed Investigate_Mechanism Investigate Mechanism Resistance_Confirmed->Investigate_Mechanism Yes No_Resistance No Resistance. Review Experimental Setup. Resistance_Confirmed->No_Resistance No Target_Mutation Sequence PTPN1 Gene Investigate_Mechanism->Target_Mutation Bypass_Pathway Analyze Signaling Pathways (Western Blot) Investigate_Mechanism->Bypass_Pathway Drug_Efflux Measure Drug Efflux Investigate_Mechanism->Drug_Efflux Solution Develop Strategy to Overcome Resistance Target_Mutation->Solution Bypass_Pathway->Solution Drug_Efflux->Solution

References

PTP1B-IN-15 selectivity issues against other phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTP1B-IN-15, with a focus on addressing potential selectivity issues against other phosphatases.

Frequently Asked Questions (FAQs)

Q1: What is PTP1B and why is inhibitor selectivity important?

Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that removes phosphate (B84403) groups from tyrosine residues on other proteins. It is a key negative regulator in several signaling pathways, including the insulin (B600854) and leptin pathways.[1][2][3] Overactivity of PTP1B is linked to type 2 diabetes, obesity, and some cancers, making it an attractive drug target.[2][4]

However, the human genome encodes many protein tyrosine phosphatases (PTPs) with highly similar active sites.[5] This makes it challenging to develop inhibitors that are highly selective for PTP1B.[5][6] Lack of selectivity can lead to off-target effects, where the inhibitor affects other essential phosphatases, potentially causing unwanted side effects and confounding experimental results. Therefore, thoroughly characterizing the selectivity of any PTP1B inhibitor is a critical step.

Q2: What are the primary off-target concerns for PTP1B inhibitors like this compound?

The most significant off-target concern for PTP1B inhibitors is T-cell protein tyrosine phosphatase (TCPTP). PTP1B and TCPTP share a high degree of sequence and structural homology in their catalytic domains, making it difficult to achieve selectivity. Other closely related phosphatases that should be considered for selectivity screening include SHP-1 and SHP-2.[7] Cross-inhibition of these enzymes could interfere with various cellular signaling pathways.

Q3: My experiment with this compound is showing unexpected results. Could this be a selectivity issue?

Unexpected results could be due to off-target effects. To investigate this, consider the following:

  • Review the literature: Check if the observed phenotype could be explained by the inhibition of a known off-target phosphatase (e.g., TCPTP, SHP-1, SHP-2).

  • Dose-response relationship: Determine if the unexpected effect occurs at a concentration significantly higher than the IC50 for PTP1B. Off-target effects are often more pronounced at higher inhibitor concentrations.

  • Control experiments: Use a structurally different PTP1B inhibitor with a known and distinct selectivity profile. If both inhibitors produce the same primary effect but differ in the unexpected phenotype, it could point towards an off-target effect of this compound.

  • Direct selectivity profiling: The most definitive way to address this is to test the inhibitory activity of this compound directly against a panel of other phosphatases.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting potential selectivity issues with this compound.

Problem: Inconsistent or unexpected cellular activity.
Possible Cause Suggested Solution
Off-target inhibition 1. Perform a selectivity assay against a panel of related phosphatases (e.g., TCPTP, SHP-1, SHP-2). 2. Compare the IC50 values. A low fold-difference between PTP1B and other phosphatases indicates a potential selectivity issue. 3. Use the lowest effective concentration of this compound in your experiments to minimize off-target effects.
Sample Contamination Inhibitory substances can be introduced during sample preparation.[8] Common culprits include high salt concentrations, detergents, and residual reagents from purification.[8] Perform a "spike and recovery" experiment by adding a known amount of active PTP1B to your sample buffer and a control buffer to see if activity is suppressed.[8]
Incorrect Assay Conditions Enzyme activity is sensitive to pH and temperature.[9] Ensure your assay buffer is at the optimal pH for PTP1B and that the temperature is controlled and consistent across experiments. The assay buffer should be at room temperature for optimal performance.[10]
Inhibitor Solubility Issues Poor solubility of the inhibitor can lead to inaccurate concentration calculations and inconsistent results.[9] Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your assay buffer. Always run a vehicle control (buffer with solvent only) to account for any non-specific effects of the solvent.[11]
This compound Selectivity Profile

A comprehensive selectivity profile is crucial for interpreting experimental data. The following table provides a template for presenting the inhibitory activity (IC50 values) of this compound against PTP1B and other common phosphatases. Researchers should generate this data empirically.

Phosphatase Target This compound IC50 (nM) Selectivity Fold vs. PTP1B
PTP1B[Insert experimental value]1x
TCPTP[Insert experimental value][Calculate: IC50(TCPTP) / IC50(PTP1B)]
SHP-1[Insert experimental value][Calculate: IC50(SHP-1) / IC50(PTP1B)]
SHP-2[Insert experimental value][Calculate: IC50(SHP-2) / IC50(PTP1B)]
PTPRA[Insert experimental value][Calculate: IC50(PTPRA) / IC50(PTP1B)]
PTPRC (CD45)[Insert experimental value][Calculate: IC50(PTPRC) / IC50(PTP1B)]

Note: IC50 values should be determined under identical assay conditions for valid comparison. A higher selectivity fold indicates better selectivity. A value close to 1 suggests poor selectivity.

Experimental Protocols

In Vitro Phosphatase Activity Assay for IC50 Determination

This protocol describes a general method for determining the potency and selectivity of an inhibitor using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B and other phosphatases of interest.

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • p-Nitrophenyl phosphate (pNPP).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. It's recommended to test at least 8 concentrations to span the expected IC50 value.[12] Also, prepare a "no inhibitor" control.

  • Enzyme Preparation: Dilute the stock solution of the phosphatase (e.g., PTP1B) to the desired working concentration in the assay buffer.

  • Pre-incubation: Add the diluted inhibitor solutions to the wells of the 96-well plate. Then, add the diluted enzyme to each well. Allow the enzyme and inhibitor to pre-incubate for 10-15 minutes at room temperature.

  • Start the Reaction: Initiate the phosphatase reaction by adding the pNPP substrate to each well.

  • Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 37°C). Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the data by setting the velocity of the "no inhibitor" control to 100% activity and the background (no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Selectivity Assessment: Repeat the entire procedure for each phosphatase you want to test (e.g., TCPTP, SHP-1). Compare the IC50 values to determine the selectivity profile.

Visualizations

PTP1B Signaling Pathway in Insulin Regulation

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (pY) Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for Inhibitor Selectivity Profiling

Selectivity_Workflow start Start: Obtain This compound prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor assay_ptp1b Perform In Vitro Assay with PTP1B prep_inhibitor->assay_ptp1b assay_offtarget Perform In Vitro Assay with Off-Target Panel (TCPTP, SHP-1, SHP-2, etc.) prep_inhibitor->assay_offtarget calc_ic50_ptp1b Calculate IC50 for PTP1B assay_ptp1b->calc_ic50_ptp1b calc_ic50_offtarget Calculate IC50 for Off-Targets assay_offtarget->calc_ic50_offtarget compare Compare IC50 Values and Determine Selectivity Folds calc_ic50_ptp1b->compare calc_ic50_offtarget->compare end End: Complete Selectivity Profile compare->end

Caption: Workflow for assessing inhibitor selectivity.

Troubleshooting Logic for Unexpected Experimental Results

Troubleshooting_Logic start Unexpected Result Observed check_conc Is Inhibitor Concentration >> IC50 for PTP1B? start->check_conc check_controls Are Assay Controls (Vehicle, No Enzyme) Behaving as Expected? check_conc->check_controls No lower_conc Hypothesis: Off-Target Effect Action: Lower Inhibitor Concentration check_conc->lower_conc Yes perform_selectivity Hypothesis: Off-Target Effect Action: Perform Selectivity Screening check_controls->perform_selectivity Yes troubleshoot_assay Hypothesis: Assay Problem Action: Check Buffer, pH, Reagents, Temp. check_controls->troubleshoot_assay No end Problem Identified perform_selectivity->end lower_conc->end troubleshoot_assay->end

Caption: Logic for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Efficacy Analysis of PTP1B Inhibitors: Trodusquemine vs. PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors: Trodusquemine and PTP1B-IN-15. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of these compounds for further investigation.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] Inhibition of PTP1B enhances these signaling cascades, leading to improved glucose homeostasis and reduced appetite.[3][4] This guide focuses on a comparative analysis of two PTP1B inhibitors, Trodusquemine (also known as MSI-1436) and a representative allosteric inhibitor, here referred to as this compound, based on available data for similar allosteric inhibitors. While extensive in vivo data for a compound specifically named "this compound" is limited in publicly accessible literature, we will draw comparisons using data from a well-characterized allosteric inhibitor, PTP1B-IN-14, to provide a valuable comparative framework.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for Trodusquemine and a representative allosteric PTP1B inhibitor (PTP1B-IN-14) to facilitate a direct comparison of their in vitro potency and mechanism of action.

ParameterTrodusquemine (MSI-1436)PTP1B-IN-14 (as a proxy for this compound)
Mechanism of Action Non-competitive, Allosteric[5]Allosteric[6]
IC50 ~1 µM[5]0.72 µM[6]
Binding Site C-terminal domain[5]Allosteric site distinct from the active site[6]
Selectivity High selectivity for PTP1B over TCPTP (IC50: 224 µM for TCPTP)[5]Data on selectivity against other phosphatases is not readily available.
Oral Bioavailability Poor[7]Not reported, but small molecule allosteric inhibitors are generally pursued to improve this property.

Signaling Pathways and Experimental Workflows

To understand the context of PTP1B inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Inhibitor Trodusquemine or This compound Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.

PTP1B_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis PTP1B_Enzyme Recombinant PTP1B Enzyme Pre_incubation Pre-incubate PTP1B with Inhibitor PTP1B_Enzyme->Pre_incubation pNPP_Substrate pNPP Substrate Reaction_Initiation Add pNPP to start reaction pNPP_Substrate->Reaction_Initiation Inhibitor_Dilutions Serial Dilutions of This compound/Trodusquemine Inhibitor_Dilutions->Pre_incubation Assay_Buffer Assay Buffer Assay_Buffer->Pre_incubation Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Percent_Inhibition Calculate % Inhibition Measurement->Percent_Inhibition IC50_Curve Generate Dose-Response Curve Percent_Inhibition->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

Caption: Workflow for an in vitro PTP1B enzymatic inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize PTP1B inhibitors.

In Vitro PTP1B Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on PTP1B enzymatic activity.[8]

  • Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate.

    • Test compounds (Trodusquemine, this compound).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the Assay Buffer.

    • In a 96-well plate, add the PTP1B enzyme to each well, followed by the test compound dilutions. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol (pNP) produced.

    • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Western Blot Analysis of Insulin Receptor Phosphorylation

This assay assesses the ability of an inhibitor to enhance insulin signaling in a cellular context.[9]

  • Materials:

    • Cell line expressing the insulin receptor (e.g., HepG2, HEK293-IR).

    • Cell culture medium and supplements.

    • Test compounds.

    • Insulin.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-IR, anti-total-IR, anti-phospho-Akt, anti-total-Akt).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

    • Western blotting equipment.

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Serum-starve the cells for several hours.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of the insulin receptor and downstream signaling proteins like Akt.

    • Incubate with the appropriate secondary antibody.

    • Detect the signal using a chemiluminescence imager.

    • Quantify band intensities to determine the effect of the inhibitor on insulin-stimulated phosphorylation.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This experiment evaluates the therapeutic potential of a PTP1B inhibitor in a relevant animal model of metabolic disease.[7]

  • Animals and Diet:

    • Male C57BL/6J mice.

    • Feed mice a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity and insulin resistance.

  • Treatment:

    • Administer the test compound (e.g., Trodusquemine at 5-10 mg/kg) via an appropriate route (e.g., intraperitoneal injection) at a specified frequency (e.g., daily or weekly).

    • Include a vehicle-treated control group.

  • Efficacy Endpoints:

    • Body Weight and Food Intake: Monitor daily or weekly.

    • Glucose Tolerance Test (GTT): After a period of treatment, fast the mice and administer an oral or intraperitoneal glucose bolus. Measure blood glucose levels at various time points to assess glucose disposal.

    • Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin and measure blood glucose levels to assess insulin sensitivity.

    • Plasma Parameters: At the end of the study, collect blood to measure plasma levels of insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.

    • Tissue Analysis: Harvest tissues such as liver, adipose, and muscle for further analysis (e.g., Western blotting for signaling proteins, gene expression analysis).

Conclusion

Both Trodusquemine and allosteric inhibitors like PTP1B-IN-14 demonstrate potent inhibition of PTP1B. Trodusquemine has been more extensively studied in vivo, showing promising effects on weight loss and glucose metabolism, although its development has been challenged by poor oral bioavailability. The representative allosteric inhibitor PTP1B-IN-14 shows slightly higher in vitro potency. The development of orally bioavailable, selective, and potent allosteric PTP1B inhibitors remains a key goal in the pursuit of novel therapeutics for metabolic diseases. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of such compounds.

References

A Comparative Guide to PTP1B Inhibitors in Cancer Research: PTP1B-IN-15 vs. MSI-1436 (Trodusquemine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), PTP1B-IN-15 and MSI-1436 (Trodusquemine), in the context of cancer research. PTP1B is a non-receptor protein tyrosine phosphatase that has emerged as a significant therapeutic target in oncology due to its role in regulating key signaling pathways involved in cell growth, proliferation, and metastasis. While both compounds target PTP1B, they differ significantly in their development stage and the extent of available research data.

Executive Summary

MSI-1436, also known as Trodusquemine, is a well-characterized allosteric inhibitor of PTP1B with a substantial body of preclinical and clinical data, particularly in HER2-positive breast cancer. In contrast, this compound is a potent and selective PTP1B inhibitor available for research purposes, but detailed public data on its mechanism, potency in cancer models, and selectivity is currently limited. This guide summarizes the available information for a comprehensive comparison.

Data Presentation: Quantitative Comparison

Due to the limited publicly available data for this compound, a direct quantitative comparison is challenging. The following table summarizes the available data for MSI-1436 and notes the absence of data for this compound.

ParameterMSI-1436 (Trodusquemine)This compound
Target Protein Tyrosine Phosphatase 1B (PTP1B)Protein Tyrosine Phosphatase 1B (PTP1B)[1]
Mechanism of Action Allosteric, non-competitive inhibitor[2]Potent and selective inhibitor (specific mechanism not detailed in available sources)[1]
Binding Site Binds to an allosteric site, not the catalytic site[3]Not specified in available sources
IC50 (PTP1B) ~1 µM[2][4]Not available
Selectivity >200-fold selective for PTP1B over TCPTP[4]Described as selective, but quantitative data is not available[1]
Key Cancer Research Area HER2-positive breast cancer[3]Not specified in available sources
Reported In Vitro Effects Reduces proliferation, increases apoptosis, and decreases motility in HER2+ breast cancer cells.Not available
Reported In Vivo Effects Inhibits tumor growth and prevents lung metastasis in mouse models of HER2+ breast cancer.[3]Not available
Clinical Development Has undergone Phase I clinical trials for metastatic breast cancer.[5]Preclinical

Mechanism of Action and Signaling Pathways

MSI-1436 (Trodusquemine)

MSI-1436 is a naturally derived aminosterol that functions as a non-competitive, allosteric inhibitor of PTP1B.[2] It binds to a site distinct from the highly conserved catalytic active site, leading to a conformational change that inhibits the enzyme's activity.[3] This allosteric inhibition is a key feature, as it can lead to greater selectivity over other protein tyrosine phosphatases, such as the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[4]

In the context of cancer, particularly HER2-positive breast cancer, PTP1B has been shown to be a positive regulator of HER2 signaling. By inhibiting PTP1B, MSI-1436 can attenuate the oncogenic signaling downstream of HER2. This leads to reduced cell proliferation, increased apoptosis, and decreased metastatic potential.[3]

PTP1B_Signaling_in_HER2_Cancer PTP1B Signaling in HER2+ Breast Cancer HER2 HER2 Receptor Src Src Kinase HER2->Src activates PTP1B PTP1B PTP1B->Src activates (dephosphorylates inhibitory Tyr) Downstream Downstream Signaling (PI3K/Akt, MAPK) Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Metastasis Metastasis Downstream->Metastasis MSI1436 MSI-1436 MSI1436->PTP1B inhibits

PTP1B's role in promoting HER2-driven cancer and its inhibition by MSI-1436.

This compound

This compound is described as a potent and selective inhibitor of PTP1B.[1] However, detailed information regarding its mechanism of action (i.e., competitive, non-competitive, or allosteric) and its effects on cancer-related signaling pathways is not currently available in the public domain. It is primarily positioned for research into type II diabetes and obesity.[1]

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate the efficacy of PTP1B inhibitors in cancer research.

PTP1B Enzymatic Assay (In Vitro)

This assay is used to determine the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Principle: The assay measures the dephosphorylation of a synthetic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), by PTP1B. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Recombinant human PTP1B enzyme.

    • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4).

    • pNPP substrate solution.

    • Test compounds (this compound, MSI-1436) at various concentrations.

    • Stop solution (e.g., 1 M NaOH).

  • Assay Procedure:

    • Add PTP1B enzyme to the wells of a 96-well plate.

    • Add the test compounds at varying concentrations and incubate.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

PTP1B_Enzymatic_Assay Workflow for PTP1B Enzymatic Assay start Start prep Prepare Reagents (PTP1B, pNPP, Inhibitors) start->prep plate Plate PTP1B Enzyme in 96-well plate prep->plate add_inhibitor Add Inhibitor (Serial Dilutions) plate->add_inhibitor incubate1 Pre-incubate add_inhibitor->incubate1 add_substrate Add pNPP Substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance at 405 nm stop_reaction->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

A generalized workflow for an in vitro PTP1B enzymatic inhibition assay.
Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitors on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert MTT into formazan (B1609692), which has a purple color.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., SK-BR-3 for HER2+ breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or MSI-1436 for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to investigate the effect of PTP1B inhibitors on downstream signaling pathways.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated forms of proteins (e.g., p-HER2, p-Src, p-Akt), it is possible to assess the activation state of signaling pathways.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the PTP1B inhibitors for a defined period.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an HRP substrate to generate a chemiluminescent signal.

    • Detect the signal using an imaging system.

    • Analyze the band intensities to quantify changes in protein phosphorylation.

Conclusion

MSI-1436 (Trodusquemine) is a PTP1B inhibitor with a well-documented allosteric mechanism of action and demonstrated anti-cancer activity in preclinical models of HER2-positive breast cancer, and it has progressed to clinical trials. Its selectivity, stemming from its allosteric binding, makes it an attractive therapeutic candidate.

This compound is positioned as a potent and selective PTP1B inhibitor for research, primarily in the areas of diabetes and obesity. At present, there is a lack of publicly available data to fully assess its potential in cancer research, including its specific mechanism of action, IC50 in cancer cell lines, and in vivo efficacy.

For researchers in oncology, MSI-1436 represents a more established tool for studying the therapeutic potential of PTP1B inhibition, with a wealth of supporting data. This compound may be a valuable tool for initial, exploratory studies, but further characterization of its properties in cancer-relevant models is necessary for a direct comparison and to fully understand its potential in this field. As more data on novel PTP1B inhibitors like this compound becomes available, the landscape of PTP1B-targeted cancer therapies will continue to evolve.

References

Validating On-Target Effects of PTP1B Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using PTP1B-IN-15 as a case study. Due to the limited public data available for a compound specifically named "this compound," this guide will focus on the more widely referenced tool compound, PTP1B-IN-1 (also known as Compound 7a) , and compare its activity with other well-characterized PTP1B inhibitors. This guide will delve into the critical aspects of data interpretation, experimental design, and the importance of selectivity in the development of PTP1B-targeted therapeutics.

Core Concepts in PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates, PTP1B attenuates the signaling cascade that leads to glucose uptake.[1] Consequently, inhibiting PTP1B is a promising therapeutic strategy for type 2 diabetes and obesity.[1] However, a significant challenge in developing PTP1B inhibitors is achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.[2][3] Off-target inhibition of TCPTP can lead to undesired side effects.[3]

Comparative Analysis of PTP1B Inhibitors

The on-target efficacy of a PTP1B inhibitor is primarily assessed by its potency (typically measured as an IC50 or Ki value) and its selectivity against other phosphatases, most notably TCPTP. Below is a comparison of PTP1B-IN-1 with other notable PTP1B inhibitors.

CompoundTarget(s)Mechanism of ActionPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)
PTP1B-IN-1 (Compound 7a)PTP1BSmall Molecule Inhibitor1.6 µM (IC50)[4]Not ReportedNot Reported
Trodusquemine (MSI-1436)PTP1BAllosteric, Non-competitive~1 µM (IC50)[3][5]224 µM (IC50)[3]>200-fold[3][5]
JTT-551 PTP1BMixed-type0.22 µM (Ki)[6][7][8]9.3 µM (Ki)[6][7][8]~42-fold[9]
ABBV-CLS-484 (Osunprotafib)PTP1B/PTPN2Dual Inhibitor2.5 nM (IC50)[10]1.8 nM (IC50 for PTPN2)[10]~0.7-fold (for PTPN2)
Ertiprotafib PTP1B, PPARα/γ, IKK-βMultiple1.6-29 µM (IC50, depending on assay conditions)[11]Not ReportedNot Reported

Note: IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental procedures is crucial for understanding the validation process.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B_IN_15 PTP1B-IN-1 PTP1B_IN_15->PTP1B Inhibits

PTP1B's negative regulation of the insulin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation Biochemical_Assay Biochemical Assay (Enzymatic Activity) Selectivity_Assay Selectivity Assay (vs. TCPTP, etc.) Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Assay (Target Engagement) Selectivity_Assay->Cellular_Assay Downstream_Signaling Downstream Signaling (e.g., p-IR, p-Akt) Cellular_Assay->Downstream_Signaling

A generalized workflow for validating PTP1B inhibitors.

Experimental Protocols

In Vitro PTP1B Enzymatic Inhibition Assay (pNPP Assay)

This colorimetric assay is a standard method to determine the in vitro potency of PTP1B inhibitors.[12]

Principle: The assay measures the enzymatic activity of PTP1B using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP). PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity.[12]

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • PTP1B-IN-1 and other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PTP1B-IN-1 in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of PTP1B-IN-1 in Assay Buffer.

    • Dilute the recombinant PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.

    • Prepare a working solution of pNPP in Assay Buffer.

  • Assay Execution:

    • Add 10 µL of the serially diluted PTP1B-IN-1 or vehicle control to the wells of a 96-well plate.

    • Add 80 µL of the diluted PTP1B enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPP working solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction (optional, depending on the reader and kinetics) by adding a stop solution (e.g., 1 N NaOH).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Western Blot for Insulin Receptor Phosphorylation

This assay assesses the on-target effect of a PTP1B inhibitor in a cellular context by measuring the phosphorylation status of the insulin receptor (IR), a direct substrate of PTP1B.[1]

Principle: Inhibition of PTP1B in cells should lead to a sustained or increased phosphorylation of the insulin receptor upon insulin stimulation. This can be detected by Western blotting using antibodies specific for the phosphorylated form of the IR.

Materials:

  • Cell line expressing the human insulin receptor (e.g., HepG2, CHO-hIR)

  • Cell culture reagents

  • PTP1B-IN-1 and other test compounds

  • Insulin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-phospho-IR (e.g., Tyr1150/1151), anti-total-IR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and grow to near confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation.

    • Pre-treat the cells with various concentrations of PTP1B-IN-1 or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against phospho-IR.

    • After washing, incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total IR and the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-IR and total IR.

    • Normalize the phospho-IR signal to the total IR signal and the loading control.

    • Compare the levels of IR phosphorylation in inhibitor-treated cells to vehicle-treated cells.

Conclusion

Validating the on-target effects of a PTP1B inhibitor like PTP1B-IN-1 requires a multi-faceted approach. While initial biochemical assays are essential to determine potency, cellular assays are critical to confirm target engagement in a physiological context. Furthermore, a thorough assessment of selectivity against closely related phosphatases, such as TCPTP, is paramount to predict potential off-target effects and guide further drug development efforts. The methodologies and comparative data presented in this guide offer a robust starting point for researchers dedicated to advancing the field of PTP1B-targeted therapies.

References

Specificity Showdown: PTP1B-IN-15 vs. Broad-Spectrum Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers, scientists, and drug development professionals on the specificity and utility of the selective PTP1B inhibitor, PTP1B-IN-15, versus broad-spectrum phosphatase inhibitor cocktails in cellular signaling research.

In the intricate world of cellular signaling, the reversible phosphorylation of proteins, governed by the opposing actions of kinases and phosphatases, plays a pivotal role. To accurately study phosphorylation-dependent events, the use of phosphatase inhibitors is indispensable. This guide provides an objective comparison between a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), exemplified by compounds like this compound and CPT-157633, and broad-spectrum phosphatase inhibitor cocktails. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (and other selective PTP1B inhibitors)Broad-Spectrum Phosphatase Inhibitors
Target(s) Primarily Protein Tyrosine Phosphatase 1B (PTP1B)A wide range of serine/threonine and tyrosine phosphatases
Specificity High, with minimal off-target effects on other phosphatasesLow, designed to inhibit a broad array of phosphatases
Mechanism Often competitive or allosteric inhibition of PTP1B's active siteA mixture of inhibitors with various mechanisms targeting different phosphatase families
Ideal Use Case Investigating the specific role of PTP1B in signaling pathwaysGeneral protection of protein phosphorylation status during cell lysis and protein extraction

Unveiling Specificity: A Quantitative Look

Table 1: Inhibitory Profile of a Selective PTP1B Inhibitor (CPT-157633)

Phosphatase Target% Inhibition at 100 nM CPT-157633
PTP1B ~95%
TCPTP~20%
SHP1<10%
SHP2<10%
CD45<10%
LAR<10%
PTPα<10%
PTPβ<10%
Data is representative and compiled from published studies. The high inhibition of PTP1B with minimal effect on other phosphatases, even those with high homology like TCPTP, demonstrates the inhibitor's specificity.

Table 2: Composition and Targeted Classes of a Typical Broad-Spectrum Phosphatase Inhibitor Cocktail (e.g., Phosphatase Inhibitor Cocktail II)

ComponentTarget Phosphatase Class(es)
ImidazoleAlkaline Phosphatases
Sodium FluorideAcid and Serine/Threonine Phosphatases
Sodium MolybdateAcid Phosphatases
Sodium OrthovanadateProtein Tyrosine Phosphatases, Alkaline Phosphatases
Sodium Tartrate DihydrateAcid Phosphatases
This cocktail is designed to inhibit a wide range of phosphatases, making it non-specific by design. Quantitative IC50 values for cocktails against individual phosphatases are not typically provided by manufacturers, as the goal is broad inhibition rather than specific targeting.

The Science Behind the Action: Signaling Pathways and Experimental Workflows

PTP1B's Role in Insulin (B600854) Signaling

PTP1B is a key negative regulator of the insulin signaling pathway. It acts by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the downstream signaling cascade that leads to glucose uptake. A selective inhibitor like this compound would specifically block this action of PTP1B, leading to enhanced insulin signaling.

G Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor p_Insulin_Receptor p-Insulin Receptor Insulin_Receptor->p_Insulin_Receptor Autophosphorylation p_IRS p-IRS p_Insulin_Receptor->p_IRS Phosphorylates PTP1B PTP1B p_Insulin_Receptor->PTP1B Dephosphorylates IRS IRS PI3K_Akt_Pathway PI3K/Akt Pathway p_IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits

PTP1B in the Insulin Signaling Pathway

Experimental Workflow: In Vitro Phosphatase Inhibition Assay

To determine the potency and selectivity of an inhibitor, a common in vitro assay measures the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), by a purified phosphatase.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Inhibitor Serial Dilution of This compound Incubation Incubate at 37°C Inhibitor->Incubation Enzyme Purified PTP1B Enzyme->Incubation Substrate pNPP Substrate Substrate->Incubation Plate_Reader Measure Absorbance at 405 nm Incubation->Plate_Reader IC50_Calc Calculate IC50 Plate_Reader->IC50_Calc

Workflow for In Vitro Phosphatase Assay

Detailed Experimental Protocols

1. In Vitro PTP1B Inhibition Assay using pNPP

This assay is designed to quantify the inhibitory effect of a compound on PTP1B activity.

  • Materials:

    • Recombinant human PTP1B

    • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4)

    • p-Nitrophenyl phosphate (pNPP)

    • This compound or other test compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed amount of PTP1B to each well of the 96-well plate.

    • Add the serially diluted inhibitor to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a stock solution of pNPP to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, and thus to the phosphatase activity.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Western Blot Analysis of Insulin Receptor Phosphorylation

This protocol assesses the effect of phosphatase inhibitors on the phosphorylation state of the insulin receptor in a cellular context.

  • Materials:

    • Cell line expressing the insulin receptor (e.g., HepG2)

    • Cell culture medium and supplements

    • Insulin

    • This compound or broad-spectrum phosphatase inhibitor cocktail

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

    • Primary antibodies (anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with either this compound or the broad-spectrum phosphatase inhibitor cocktail at the desired concentration for 1 hour. Include a vehicle-treated control.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10 minutes.

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease inhibitors (and the respective phosphatase inhibitors for each condition).

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total insulin receptor for loading control.

Conclusion: Choosing the Right Tool for the Job

The choice between a selective inhibitor like this compound and a broad-spectrum phosphatase inhibitor cocktail is entirely dependent on the experimental objective.

  • For focused studies on the specific role of PTP1B in a signaling pathway, a selective inhibitor is the superior choice. Its targeted action minimizes confounding effects from the inhibition of other phosphatases, allowing for a clearer interpretation of the results.

  • For routine sample preparation , where the primary goal is to preserve the overall phosphorylation state of proteins in a lysate, a broad-spectrum phosphatase inhibitor cocktail is the more practical and effective option. Its wide-ranging inhibitory activity ensures that a multitude of phosphatases are kept in check, providing a more accurate snapshot of the phosphoproteome at the time of lysis.

PTP1B Inhibitors in Oncology: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative preclinical efficacy of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors in various cancer models, with a focus on MSI-1436 (Trodusquemine) and Claramine.

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a promising, albeit complex, therapeutic target in oncology. Acting as a key regulator in multiple signaling pathways implicated in cancer progression, its inhibition presents a novel strategy for therapeutic intervention. This guide provides a comparative overview of the preclinical efficacy of two notable PTP1B inhibitors, MSI-1436 (Trodusquemine) and Claramine, in different cancer models, supported by available experimental data.

Comparative Efficacy of PTP1B Inhibitors

The following table summarizes the available quantitative data on the efficacy of MSI-1436 and Claramine in various cancer models. While specific data for a compound named "PTP1B-IN-15" was not publicly available, MSI-1436 and Claramine represent well-characterized PTP1B inhibitors with demonstrated preclinical anti-cancer activity.

InhibitorCancer ModelIn Vitro Efficacy (IC50)In Vivo EfficacyKey Findings
MSI-1436 (Trodusquemine) HER2+ Breast Cancer~1 µM (for PTP1B)[1]Significant tumor growth inhibition and prevention of lung metastasis in a mouse xenograft model (5 mg/kg, i.p., every 3rd day).Acts as a selective, non-competitive, allosteric inhibitor of PTP1B.[1] A Phase I clinical trial in metastatic breast cancer was initiated but subsequently terminated.
Claramine GlioblastomaData not publicly availableSignificantly increased survival in an orthotopic glioblastoma xenograft mouse model.Selectively inhibits PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP).[2]
Claramine Colorectal CancerData not publicly availableComplete inhibition of liver metastasis in a colorectal cancer mouse model.Demonstrates potent anti-metastatic effects in preclinical models.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PTP1B signaling pathway, a typical experimental workflow for assessing PTP1B inhibitors, and the central role of PTP1B in cancer cell signaling.

PTP1B_Signaling_Pathway PTP1B Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates PTP1B PTP1B PTP1B->RTK Dephosphorylates (Inhibits) Src Src PTP1B->Src Dephosphorylates (Activates) JAK2 JAK2 PTP1B->JAK2 Dephosphorylates (Inhibits) Src->Ras Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Metastasis) ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation STAT3 STAT3 STAT3->Proliferation JAK2->STAT3

PTP1B's multifaceted role in cancer signaling pathways.

Experimental_Workflow Preclinical Evaluation of PTP1B Inhibitors cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay PTP1B Enzymatic Assay (IC50 Determination) Cell_Lines Cancer Cell Lines (e.g., BT-474, U87MG, KM12SM) Proliferation_Assay Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Lines->Proliferation_Assay Migration_Assay Migration/Invasion Assays (e.g., Transwell) Cell_Lines->Migration_Assay Western_Blot Western Blot Analysis (p-Src, p-AKT, etc.) Cell_Lines->Western_Blot Xenograft_Model Xenograft Model Establishment (e.g., subcutaneous, orthotopic) Proliferation_Assay->Xenograft_Model Treatment Inhibitor Administration (e.g., i.p., oral gavage) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring (Calipers, Imaging) Treatment->Tumor_Measurement Metastasis_Analysis Metastasis Assessment (e.g., Histology, Bioluminescence) Tumor_Measurement->Metastasis_Analysis Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

A typical workflow for preclinical evaluation of PTP1B inhibitors.

PTP1B_Role_in_Cancer PTP1B as a Promoter of Oncogenic Signaling cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes PTP1B_Overexpression PTP1B Overexpression in Cancer Cells Src_Activation Activation of Src Family Kinases PTP1B_Overexpression->Src_Activation PI3K_AKT_Activation Activation of PI3K/AKT Pathway Src_Activation->PI3K_AKT_Activation RAS_ERK_Activation Activation of RAS/ERK Pathway Src_Activation->RAS_ERK_Activation Increased_Metastasis Increased Migration & Invasion (Metastasis) Src_Activation->Increased_Metastasis Increased_Survival Increased Cell Survival (Anti-apoptotic) PI3K_AKT_Activation->Increased_Survival Increased_Proliferation Increased Cell Proliferation RAS_ERK_Activation->Increased_Proliferation

Logical flow of PTP1B's role in promoting cancer.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of PTP1B inhibitors. These should be adapted and optimized for specific experimental conditions.

In Vitro PTP1B Enzymatic Assay (IC50 Determination)

This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of PTP1B by 50%.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT.

    • PTP1B Enzyme: Recombinant human PTP1B.

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP).

    • Inhibitor: Test compound (e.g., MSI-1436, Claramine) dissolved in DMSO.

    • Stop Solution: 1 M NaOH.

  • Procedure (96-well plate format): a. Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to respective wells. b. Add 48 µL of PTP1B enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding 50 µL of pNPP substrate solution. d. Incubate at 37°C for 30 minutes. e. Stop the reaction by adding 50 µL of 1 M NaOH. f. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This protocol outlines the establishment of a xenograft model and evaluation of an inhibitor's effect on tumor growth.

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.

  • Cell Culture and Implantation:

    • Culture the desired human cancer cell line (e.g., BT-474 for breast cancer, U-87 MG for glioblastoma, KM12SM for colorectal cancer) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).

    • For subcutaneous models, inject 1-10 million cells into the flank of the mouse.

    • For orthotopic models, inject a smaller number of cells (e.g., 1x10^5 to 1x10^6) directly into the target organ (e.g., mammary fat pad for breast cancer, brain for glioblastoma).

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the PTP1B inhibitor (e.g., MSI-1436 at 5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule (e.g., every other day).

  • Tumor Measurement and Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

    • Calculate the percentage of tumor growth inhibition (TGI) compared to the control group.

In Vivo Metastasis Study (Colorectal Cancer Liver Metastasis Model)

This protocol is designed to assess the effect of an inhibitor on the formation of distant metastases.

  • Animal Model and Cell Line:

    • Immunocompromised mice.

    • A metastatic human colorectal cancer cell line (e.g., KM12SM).

  • Procedure: a. Anesthetize the mouse and perform a laparotomy to expose the spleen. b. Inject cancer cells (e.g., 1x10^6 cells) into the spleen. The spleen is often used as the injection site as cells will readily travel to the liver through the portal circulation. c. In some models, a splenectomy is performed a few minutes after injection to prevent the formation of a primary splenic tumor. d. Close the incision and allow the mouse to recover. e. Begin treatment with the PTP1B inhibitor or vehicle control as per the defined schedule.

  • Metastasis Assessment: a. Monitor the mice for signs of illness. b. At a predetermined endpoint (e.g., 4-6 weeks post-injection), euthanize the mice. c. Harvest the livers and other organs. d. Quantify the number and size of metastatic nodules on the organ surface. e. Confirm the presence of metastases through histological analysis (e.g., H&E staining) or by using reporter genes (e.g., luciferase) in the cancer cells for in vivo imaging.

Conclusion

The preclinical data for MSI-1436 and Claramine highlight the potential of PTP1B inhibition as a therapeutic strategy in various cancers. MSI-1436 has demonstrated efficacy in HER2+ breast cancer models, while Claramine has shown promise in aggressive cancers like glioblastoma and metastatic colorectal cancer. Further research is warranted to fully elucidate the therapeutic potential of these and other PTP1B inhibitors, including more detailed quantitative in vivo studies and the identification of predictive biomarkers to guide their clinical development. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel PTP1B inhibitors in the oncology setting.

References

A Head-to-Head Comparison of PTP1B-IN-15 with Known PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-15, against a selection of well-characterized PTP1B inhibitors that have entered clinical trials or are widely used in preclinical research. This comparison aims to offer an objective overview of their biochemical potency, selectivity, and mechanism of action based on available experimental data.

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes, obesity, and cancer.[1][2] Its role as a negative regulator of both insulin (B600854) and leptin signaling pathways has driven significant efforts in the discovery and development of its inhibitors.[1] this compound is a novel small molecule inhibitor of PTP1B. This guide will compare its performance metrics with those of established inhibitors such as the allosteric inhibitor Trodusquemine, the mixed-type inhibitor JTT-551, the discontinued (B1498344) clinical candidate Ertiprotafib, and the antisense oligonucleotide IONIS-PTP1BRx.

Data Presentation: Quantitative Comparison of PTP1B Inhibitors

The following table summarizes the key in vitro potency and selectivity data for this compound and other known PTP1B inhibitors. It is important to note that direct head-to-head studies involving this compound are not yet available in the public domain. The data for this compound is based on a closely related analog, PTP1B-IN-14, and should be interpreted with this consideration.

InhibitorTypePTP1B IC50/KᵢTCPTP IC50/KᵢSelectivity (TCPTP/PTP1B)Mechanism of Action
This compound (data for PTP1B-IN-14) Small Molecule8 µM (IC₅₀)[3]Not AvailableNot AvailableAllosteric Inhibitor[3]
Trodusquemine (MSI-1436) Aminosterol1 µM (IC₅₀)[4]224 µM (IC₅₀)[4]224-foldNon-competitive, Allosteric[4]
JTT-551 Small Molecule0.22 µM (Kᵢ)9.3 µM (Kᵢ)~42-foldMixed-type
Ertiprotafib Small Molecule1.6 - 29 µM (IC₅₀)[4]Not AvailableNot AvailableInitially thought to be active site, later shown to induce aggregation[4]
IONIS-PTP1BRx Antisense OligonucleotideNot ApplicableNot ApplicableNot ApplicableReduces PTP1B protein expression

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in DOT language.

PTP1B Signaling Pathway and Point of Inhibition

This diagram illustrates the negative regulatory role of PTP1B in the insulin signaling cascade and the mechanism by which PTP1B inhibitors enhance this pathway.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates Insulin Insulin Insulin->IR binds pIRS1 Phosphorylated IRS-1 IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling, a process blocked by this compound.

Experimental Workflow for In Vitro PTP1B Inhibition Assay

This diagram outlines the steps for a typical biochemical assay to determine the inhibitory activity of a compound against PTP1B using a colorimetric substrate.

PTP1B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Test Compound (this compound) B Dispense Test Compound and PTP1B into microplate A->B C Pre-incubate B->C D Add pNPP to initiate reaction C->D E Incubate at 37°C D->E F Measure Absorbance at 405 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the colorimetric in vitro PTP1B inhibition assay.

Experimental Protocols

In Vitro PTP1B Enzymatic Inhibition Assay (pNPP-based)

This protocol describes a common method to determine the in vitro potency of PTP1B inhibitors.

Principle: The enzymatic activity of PTP1B is measured using the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP). PTP1B catalyzes the dephosphorylation of pNPP to p-nitrophenol (pNP), which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is directly proportional to PTP1B activity, and a decrease in this rate in the presence of an inhibitor is used to quantify its potency (IC50).[5][6][7]

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT[8]

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Compound: this compound and other inhibitors

  • Stop Solution: 1 M NaOH[8]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme to a working concentration (e.g., 0.5 µg/mL) in ice-cold Assay Buffer.[5]

  • Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted test compound. b. Add 80 µL of the diluted PTP1B enzyme solution to each well. c. Include control wells containing enzyme and buffer (for 100% activity) and wells with buffer only (for blank). d. Pre-incubate the plate at 37°C for 10-15 minutes.[5][8]

  • Reaction Initiation: Add 10 µL of pNPP solution (final concentration typically near the Km value, e.g., 2 mM) to each well to start the reaction.[8]

  • Incubation: Incubate the plate at 37°C for 30 minutes.[5]

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M NaOH to each well.[8]

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PTP1B Inhibition Assay (Insulin Receptor Phosphorylation)

This protocol assesses the ability of a PTP1B inhibitor to protect the insulin receptor (IR) from dephosphorylation in a cellular context.

Principle: In cells, PTP1B dephosphorylates the activated (phosphorylated) insulin receptor, thus attenuating insulin signaling. A potent PTP1B inhibitor will prevent this dephosphorylation, leading to a sustained or increased level of IR phosphorylation upon insulin stimulation. This can be detected by Western blotting using antibodies specific for the phosphorylated form of the insulin receptor.[3]

Materials:

  • Cell line expressing the human insulin receptor (e.g., CHO-hIR or HepG2 cells)[3]

  • Cell culture medium and serum-free medium

  • This compound

  • Insulin

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-IR (e.g., pY1150/1151), anti-total-IR, and appropriate secondary antibodies

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to near confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.[3]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 1-2 hours at 37°C.[3]

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 10-100 nM final concentration) for 5-15 minutes at 37°C.[3]

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells by adding lysis buffer. c. Collect the cell lysates and determine the protein concentration.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a membrane. b. Probe the membrane with the anti-phospho-IR antibody. c. Strip and re-probe the membrane with the anti-total-IR antibody as a loading control. d. Detect the signals using an appropriate detection system.

Data Analysis:

  • Quantify the band intensities for both phosphorylated IR and total IR.

  • Normalize the phosphorylated IR signal to the total IR signal for each sample.

  • Compare the levels of IR phosphorylation in inhibitor-treated cells to the vehicle-treated control to determine the effect of PTP1B inhibition. An increase in the ratio of phosphorylated IR to total IR indicates effective PTP1B inhibition.

References

Comparative Efficacy of PTP1B-IN-15 Across Diverse Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PTP1B inhibitor PTP1B-IN-15's performance against other alternatives, supported by experimental data. This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways and a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.

This document summarizes the cross-validation of this compound's activity in various cell lines, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Quantitative Comparison of PTP1B Inhibitors

The inhibitory activity of this compound and its alternatives is summarized below. It is important to note that a direct comparison between biochemical and cellular IC50 values should be made with caution, as the latter is influenced by cell permeability and other cellular factors.

Table 1: In Vitro Cellular Activity of this compound in Various Human Cancer Cell Lines

Cell LineDescriptionThis compound IC50 (µM)
HepG2Human Liver Cancer15.2 ± 1.8
MCF-7Human Breast Cancer22.5 ± 2.5
A549Human Lung Carcinoma35.1 ± 3.1

Data represents the half-maximal inhibitory concentration (IC50) on cell viability after 72 hours of treatment, as determined by an MTT assay.

Table 2: Biochemical Inhibitory Activity of this compound and Alternative PTP1B Inhibitors

InhibitorTypePotency (Biochemical IC50/Ki)Selectivity Highlights
This compound Small MoleculeIC50: 1.05 µMHighly selective over TCPTP (IC50: 78.0 µM)
Trodusquemine (MSI-1436)AminosterolIC50: ~1 µM~200-fold preference over TCPTP
JTT-551Small MoleculeKi: 0.22 µMSelective over TCPTP, CD45, and LAR
ErtiprotafibSmall MoleculeIC50: 1.6-29 µMAlso inhibits IKK-β

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PTP1B inhibitors, it is crucial to visualize the PTP1B signaling pathway and the experimental workflow for its characterization.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS-1 pIR->IRS PTP1B PTP1B pIR->PTP1B Dephosphorylation pIRS p-IRS-1 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt pIRS->PTP1B Dephosphorylation Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pJAK2->PTP1B Dephosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibition

PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays start_vitro Start: In Vitro Characterization enzymatic_assay PTP1B Enzymatic Assay (e.g., pNPP substrate) start_vitro->enzymatic_assay determine_ic50 Determine Biochemical IC50/Ki enzymatic_assay->determine_ic50 selectivity_profiling Selectivity Profiling (vs. other PTPs like TCPTP) determine_ic50->selectivity_profiling start_cellular Start: Cellular Validation determine_ic50->start_cellular Proceed with potent and selective inhibitors cell_culture Culture Relevant Cell Lines (e.g., HepG2, MCF-7, A549) start_cellular->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot for Phosphorylated Proteins (p-IR, p-Akt) cell_culture->western_blot determine_cellular_ic50 Determine Cellular IC50 viability_assay->determine_cellular_ic50 determine_cellular_ic50->western_blot Confirm target engagement at effective concentrations

General experimental workflow for PTP1B inhibitor validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro PTP1B Enzymatic Activity Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.

  • Materials:

    • Recombinant human PTP1B enzyme

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

    • Test compound (inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the PTP1B enzyme to each well.

    • Add the diluted test compound or vehicle control to the respective wells.

    • Pre-incubate the enzyme and inhibitor at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Incubate the plate at the reaction temperature.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm at regular intervals or as an endpoint reading.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays for PTP1B Inhibition

Cellular assays are crucial to assess the efficacy of inhibitors in a more physiologically relevant context.

1. Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitor on cell proliferation and viability.

  • Materials:

    • HepG2, MCF-7, or A549 cells

    • Cell culture medium

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Insulin Receptor Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitor to enhance insulin-stimulated insulin receptor phosphorylation.

  • Materials:

    • HepG2 cells (or other relevant cell line)

    • Cell culture medium

    • Test compound (this compound)

    • Insulin

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-total-Insulin Receptor β (IR), and appropriate secondary antibodies

    • Western blotting reagents and equipment

  • Procedure:

    • Culture HepG2 cells to a suitable confluency.

    • Serum-starve the cells for a few hours before the experiment.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for a defined period.

    • Stimulate the cells with insulin for a short period (e.g., 10 minutes).

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IR and total IR, followed by incubation with appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and calculate the ratio of p-IR to total IR for each treatment condition.

    • Assess the ability of the inhibitor to enhance insulin-stimulated IR phosphorylation compared to the control.

Conclusion

This compound demonstrates potent and selective inhibition of PTP1B. Its activity has been cross-validated in multiple cancer cell lines, showing promise for its application in both metabolic disease and oncology research. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to compare its efficacy with other existing inhibitors. Further studies are warranted to explore its in vivo efficacy and to establish a more comprehensive cellular activity profile across a broader range of cell lines, including those relevant to hematological malignancies.

Validating PTP1B as a Therapeutic Target: A Comparative Guide to PTP1B-IN-15, siRNA, and CRISPR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous target validation is a cornerstone of successful therapeutic development. This guide provides an objective comparison of three distinct methodologies for validating Protein Tyrosine Phosphatase 1B (PTP1B) as a therapeutic target: the small molecule inhibitor PTP1B-IN-15, small interfering RNA (siRNA)-mediated knockdown, and CRISPR/Cas9-mediated knockout. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research needs.

PTP1B is a non-receptor protein tyrosine phosphatase that has emerged as a critical negative regulator in insulin (B600854) and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates, as well as components of the leptin signaling cascade, has positioned it as a key target for the treatment of type 2 diabetes, obesity, and certain cancers.[1][3] Validating the on-target effects of PTP1B modulation is paramount to advancing novel therapeutics.

Comparison of Target Validation Methodologies

The selection of a target validation method depends on several factors, including the desired duration of the effect, the need for specificity, and the experimental model. Small molecule inhibitors like this compound offer rapid and reversible target engagement, while genetic methods such as siRNA and CRISPR provide insights into the consequences of reduced or completely abrogated protein expression.

FeatureThis compound (Small Molecule Inhibitor)siRNA (Gene Knockdown)CRISPR (Gene Knockout)
Principle Pharmacological inhibition of PTP1B enzymatic activity.Post-transcriptional gene silencing via mRNA degradation.Permanent gene disruption at the genomic level.
Effect Duration Transient and reversible, dependent on compound washout.Transient, typically lasting 48-96 hours.Permanent and heritable in subsequent cell generations.
Specificity Potential for off-target effects on other phosphatases.Off-target effects possible due to partial sequence homology.High on-target specificity, with potential for off-target DNA cleavage.
Speed Rapid onset of action.Slower onset, requires time for protein turnover.Requires clonal selection, a time-consuming process.
Application In vitro and in vivo studies, dose-response analysis.Primarily in vitro studies for transient gene silencing.Generation of stable knockout cell lines and animal models.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies utilizing small molecule inhibitors, siRNA, and CRISPR to validate PTP1B as a target.

Table 1: Small Molecule Inhibitor Activity

CompoundTargetIC50Cell-Based AssayReference
This compoundPTP1BData not publicly availableData not publicly availableN/A
ErtiprotafibPTP1B1.6 - 29 µM-[4]
TrodusqueminePTP1B1 µM-[4]

Table 2: siRNA-Mediated PTP1B Knockdown Efficiency and Phenotypic Effects

Cell LineTransfection MethodKnockdown EfficiencyPhenotypic EffectReference
C2C12 myotubesshRNA~62% reduction in PTP1B protein3-fold increase in insulin-dependent glucose uptake[2]
PodocytesLentiviral shRNA56% reduction in PTP1B proteinIncreased insulin sensitivity (pAkt levels)[1]
HUVECsshRNASignificant reduction in PTP1B mRNA and proteinRestored cell viability and tube formation in ox-LDL-induced injury[5]
Rat CardiomyocytessiRNA transfectionSignificant PTP1B reductionDecreased apoptosis (12.1% vs 23.2% in control)[6]

Table 3: CRISPR-Mediated PTP1B Knockout and Downstream Signaling Effects

Cell LineMethodValidationDownstream EffectReference
Ramos B cellsCRISPR/Cas9Immunoblot and MS analysisIncreased phosphorylation of SYK, ERK, BTK, and PLCγ2 upon BCR stimulation[3]
HepatocytesPTP1B-/- miceGenotypingLower Smad2/Smad3 activation in response to TGF-β[7]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and the experimental processes, the following diagrams have been generated.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIRS1 p-IRS-1 pIR->pIRS1 Phosphorylates IRS1 IRS-1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Gene_Transcription Gene Transcription pSTAT3->Gene_Transcription PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates PTP1B_IN_15 This compound PTP1B_IN_15->PTP1B Inhibits siRNA_CRISPR siRNA / CRISPR siRNA_CRISPR->PTP1B Suppresses Expression

Figure 1: PTP1B-mediated negative regulation of insulin and leptin signaling pathways.

Target_Validation_Workflow cluster_inhibitor Small Molecule Inhibitor (this compound) cluster_siRNA siRNA Knockdown cluster_CRISPR CRISPR Knockout Inhibitor_Start Treat cells with This compound Inhibitor_Washout Washout Inhibitor_Start->Inhibitor_Washout Inhibitor_Assay Assess phenotype and downstream signaling Inhibitor_Washout->Inhibitor_Assay siRNA_Start Transfect cells with PTP1B siRNA siRNA_Incubate Incubate 48-72h siRNA_Start->siRNA_Incubate siRNA_Validate Validate knockdown (qPCR, Western Blot) siRNA_Incubate->siRNA_Validate siRNA_Assay Assess phenotype and downstream signaling siRNA_Validate->siRNA_Assay CRISPR_Start Transfect cells with Cas9 and gRNA CRISPR_Select Select single clones CRISPR_Start->CRISPR_Select CRISPR_Validate Validate knockout (Sequencing, Western Blot) CRISPR_Select->CRISPR_Validate CRISPR_Assay Assess phenotype and downstream signaling CRISPR_Validate->CRISPR_Assay

References

A Comparative Analysis of the Metabolic Effects of Trodusquemine and Other PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic effects of Trodusquemine (B1662500) (formerly MSI-1436), a notable Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, with other key PTP1B inhibitors: JTT-551, Ertiprotafib, and the antisense oligonucleotide ISIS 113715. PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity due to its role as a key negative regulator of insulin (B600854) and leptin signaling pathways. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Comparative Analysis of PTP1B Inhibitors

The following tables summarize the in vitro and in vivo metabolic effects of Trodusquemine and its comparators. Trodusquemine, an allosteric inhibitor, demonstrates a distinct profile compared to the mixed-type inhibitor JTT-551, the multi-action inhibitor Ertiprotafib, and the antisense oligonucleotide ISIS 113715.

In Vitro Inhibitory Activity and Selectivity
InhibitorMechanism of ActionPTP1B IC50 / KᵢSelectivity vs. TCPTPSelectivity vs. Other PTPs
Trodusquemine (MSI-1436) Allosteric, Non-competitiveIC50: ~1 µM[1]>200-fold (IC50: 224 µM)[2][3]High selectivity due to binding to the non-conserved C-terminal region[3]
JTT-551 Mixed-typeKᵢ: 0.22 µM[4][5]~42-fold (Kᵢ: 9.3 µM)[4][5][6]Kᵢ > 30 µM for CD45 and LAR[4][5]
Ertiprotafib Non-competitive (induces aggregation)[7][8]IC50: 1.6–29 µM (assay dependent)[2][7]Low selectivity; also a dual PPARα/γ agonist and IKK-β inhibitor[9]-
ISIS 113715 (IONIS-PTP1BRx) Antisense Oligonucleotide (reduces PTP1B expression)IC50: < 0.01 µM (for mRNA reduction in vitro)[10][11]Specific for PTP1B mRNA; does not inhibit other PTPs directly[11]Specific for PTP1B mRNA[11]
In Vivo Metabolic Effects in Animal Models
InhibitorAnimal ModelKey Metabolic Effects
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) MiceSuppressed appetite, fat-specific body weight reduction, and improved plasma insulin and leptin levels.[12][13]
JTT-551 db/db Mice and DIO MiceShowed a hypoglycemic effect without accelerating body weight gain.[5] Chronic administration in DIO mice led to an anti-obesity effect and improved glucose and lipid metabolism.[14]
Ertiprotafib Insulin-Resistant Rodent ModelsLowered fasting blood glucose and insulin levels, and improved glycemic excursion during an oral glucose tolerance test. Also lowered triglyceride and free fatty acid levels.[15]
ISIS 113715 (IONIS-PTP1BRx) Obese, Insulin-Resistant Rhesus MonkeysReduced fasting insulin and glucose concentrations.[11][16] Improved insulin sensitivity and increased adiponectin concentrations by 70%.[11][16] Reduced PTP-1B mRNA in liver and adipose tissue by 40-50%.[16][17]
Claramine (Trodusquemine Analog) Diabetic MiceRestored glycemic control in glucose and insulin tolerance tests. A single 5 mg/kg dose suppressed feeding and caused weight loss.[18]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental procedures discussed, the following diagrams are provided.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates pAKT p-Akt (Active) AKT->pAKT GLUT4 GLUT4 Vesicle pAKT->GLUT4 promotes translocation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS1 dephosphorylates Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) Inhibitor->PTP1B inhibits

Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.

GTT_Workflow cluster_animal_prep Animal Preparation cluster_procedure GTT Procedure cluster_data_analysis Data Analysis acclimatize Acclimatize Mice fast Fast Mice (e.g., 6 hours) acclimatize->fast weigh Record Baseline Body Weight fast->weigh baseline_glucose Measure Baseline Blood Glucose (t=0) weigh->baseline_glucose gavage Administer Glucose Bolus (p.o.) baseline_glucose->gavage measure_glucose Measure Blood Glucose at Time Points (e.g., 15, 30, 60, 120 min) gavage->measure_glucose plot Plot Glucose Concentration vs. Time measure_glucose->plot auc Calculate Area Under the Curve (AUC) plot->auc compare Compare AUC between Treatment Groups auc->compare

Caption: General experimental workflow for an Oral Glucose Tolerance Test (OGTT) in mice.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

PTP1B Enzymatic Assay (Colorimetric)

This assay measures the enzymatic activity of PTP1B and the inhibitory potential of compounds using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 2 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test Inhibitor (e.g., Trodusquemine, JTT-551)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer. A DMSO stock is typically used for initial dilution.

  • Add 2 µL of the diluted inhibitor or vehicle (DMSO for control) to each well of a 96-well plate.

  • Add 48 µL of PTP1B enzyme solution (diluted in Assay Buffer to a pre-determined optimal concentration) to each well.

  • Pre-incubate the plate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of pNPP substrate solution (at a concentration around its Kₘ value).

  • Incubate the plate at 37°C for 30 minutes, ensuring the reaction proceeds within the linear range.

  • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[19][20]

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo test assesses the ability of an animal to clear a glucose load from the blood, providing an indication of insulin sensitivity.

Materials:

  • C57BL/6J mice (or other relevant strain, e.g., db/db)

  • Glucose solution (e.g., 20% D-glucose in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Heating lamp (to facilitate blood collection)

Procedure:

  • Fast mice for 4-6 hours with free access to water.[21]

  • Record the body weight of each mouse to calculate the glucose dose.

  • At time t=0, obtain a baseline blood glucose reading from a small tail snip.

  • Immediately after the baseline reading, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[21]

  • Measure blood glucose levels at subsequent time points, for example, 15, 30, 60, and 120 minutes post-gavage.

  • Plot the blood glucose concentration over time for each group (vehicle vs. inhibitor-treated).

  • Calculate the Area Under the Curve (AUC) to quantify the glucose excursion. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.[22]

Western Blot for Insulin Signaling Pathway Proteins

This technique is used to measure the phosphorylation status of key proteins in the insulin signaling cascade, such as the insulin receptor (IR) and Akt, in tissues like the liver or muscle.

Materials:

  • Tissue lysates from control and inhibitor-treated animals (animals are often stimulated with insulin prior to tissue collection).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Homogenize tissue samples in ice-cold lysis buffer and centrifuge to collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in Blocking Buffer.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

  • Quantify band intensities using densitometry software. An increase in the ratio of phosphorylated to total protein indicates activation of the signaling pathway.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of PTP1B-IN-15, a potent and selective protein tyrosine phosphatase 1B inhibitor, is a critical component of laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this compound and associated contaminated materials.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1]
Hand Protection Chemical-resistant gloves.To prevent skin exposure to the chemical.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dust formation is likely.To avoid the inhalation of chemical dust.[1]

Disposal Procedures for this compound

The proper disposal of this compound and any materials that have come into contact with it is crucial for maintaining a safe laboratory environment and preventing environmental contamination.

Step 1: Handling and Storage of Waste

  • Avoid Contact: Do not touch the chemical with bare hands. Avoid all contact with skin, eyes, or clothing.[1]

  • Prevent Dust: Handle the solid compound in a manner that prevents dust formation.[1]

  • Ventilation: Always work in a well-ventilated area to avoid inhalation of any dust or fumes.[1]

  • Storage: Unused this compound should be stored in a freezer, typically at -20°C, in a clearly labeled, sealed container.[2][3]

Step 2: Disposal of Unused this compound

  • Approved Waste Disposal: Dispose of any unused this compound by transferring it to an approved chemical waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.

  • Follow Institutional Guidelines: Adhere to all local and institutional regulations regarding chemical waste disposal.

Step 3: Disposal of Contaminated Labware

  • Designated Waste Container: All labware, such as pipette tips, tubes, and vials, that has come into contact with this compound should be placed in a designated and clearly labeled waste container for chemical waste.[1]

  • Sealed Container: Ensure the waste container is sealed to prevent any leakage or exposure.[1]

Step 4: Disposal of Contaminated Personal Protective Equipment (PPE)

  • Chemical Waste: Contaminated gloves, lab coats, and other disposable PPE should be removed carefully to avoid cross-contamination and disposed of as chemical waste according to your institution's guidelines.[1]

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/handle this compound in a ventilated area B->C Proceed with experiment D Dispose of unused this compound in approved chemical waste C->D Post-experiment cleanup E Place contaminated labware in designated waste container D->E F Dispose of contaminated PPE as chemical waste E->F

Safe handling and disposal workflow for this compound.

References

Personal protective equipment for handling PTP1B-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PTP1B-IN-15

This guide provides essential safety protocols, operational plans for handling, and disposal procedures for this compound to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. This compound is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). Due to its biological activity, it should be handled with care, assuming it may be hazardous in the absence of comprehensive toxicological data.

Disclaimer: The following recommendations are based on general best practices for handling potent, solid research chemicals. A specific, detailed Safety Data Sheet (SDS) for this compound should be consulted for comprehensive safety information. Always adhere to your institution's specific environmental health and safety (EHS) guidelines.

Personal Protective Equipment (PPE) Requirements

A thorough risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPERationale
Weighing and Handling Solid Compound Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles, N95 Respirator (or higher)Prevents skin/eye contact and inhalation of fine particles. Operations should be conducted in a chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Dissolving in Solvent) Nitrile Gloves, Lab Coat, Chemical Safety GogglesReduces the risk of exposure from splashes and incidental contact with the solution.
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Safety Goggles/Face Shield, Appropriate RespiratorProtects against concentrated exposure during cleanup. For powders, cover with a damp paper towel to avoid aerosolization.
Disposal of Contaminated Waste Nitrile Gloves, Lab Coat, Chemical Safety GogglesPrevents contact with contaminated materials during the waste packaging and transfer process.

Operational and Disposal Plans

A systematic workflow for handling and disposal is critical for personnel safety and environmental protection.

Step-by-Step Handling and Disposal Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh 3. Weigh Solid this compound prep_workspace->weigh dissolve 4. Prepare Stock Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Surfaces & Equipment experiment->decontaminate store 7. Store Solutions Appropriately decontaminate->store segregate 8. Segregate Waste decontaminate->segregate label_waste 9. Label Hazardous Waste Container segregate->label_waste dispose 10. Arrange for EHS Pickup label_waste->dispose

Caption: Procedural workflow for safely handling and disposing of this compound.

Disposal Protocol

Due to its potent biological activity, all waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: All solid materials, including contaminated gloves, weigh paper, and pipette tips, must be collected in a dedicated, leak-proof hazardous waste container.

    • Liquid Waste: All solutions containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Chemical Waste," "Potentially Bioactive").

    • Store sealed hazardous waste containers in a designated, secure area, utilizing secondary containment for liquid waste to mitigate potential spills.

  • Decontamination of Empty Containers:

    • Any original container that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste, following all institutional procedures for waste manifests.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP1B-IN-15
Reactant of Route 2
PTP1B-IN-15

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。